2-(Trifluoromethoxy)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNSVUOTVLWNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380438 | |
| Record name | 2-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198649-68-2 | |
| Record name | 2-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzyl bromide is a fluorinated organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable reagent for the introduction of the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on its applications in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. It is characterized by the presence of a trifluoromethoxy group at the ortho position of the benzyl bromide scaffold. This substitution significantly influences the compound's reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrF₃O | [1][2] |
| Molecular Weight | 255.03 g/mol | [1][2] |
| Appearance | Colorless to slightly pale yellow liquid | [3] |
| Density | 1.583 - 1.59 g/cm³ | [1][2] |
| Boiling Point | 191.7 ± 35.0 °C (Predicted) | [1] |
| Refractive Index | ~1.48 | [2][3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol and ether. | [1] |
| Stability | Stable under recommended storage conditions, but moisture sensitive. | [3][4] |
Synthesis
The synthesis of this compound typically involves the bromination of the corresponding alcohol, 2-(trifluoromethoxy)benzyl alcohol. A common and effective method utilizes phosphorus tribromide (PBr₃) as the brominating agent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzyl bromide[5].
Materials:
-
2-(Trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Ice-water mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture and continue stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a versatile electrophile, primarily used in nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the benzylic carbon. The compound is widely utilized in the synthesis of pharmaceuticals and agrochemicals, as the trifluoromethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of the target molecules[6].
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The benzylic position is activated towards nucleophilic attack, and the bromide is a good leaving group.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | General Reaction |
| Alcohols/Phenols (ROH/ArOH) | Ethers | Williamson Ether Synthesis |
| Amines (RNH₂) | Alkylated Amines | N-Alkylation |
| Azide (N₃⁻) | Azides | Azide Synthesis |
| Thiols (RSH) | Thioethers | S-Alkylation |
| Carboxylates (RCOO⁻) | Esters | O-Alkylation |
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of a benzyl ether using this compound.
Materials:
-
An alcohol or phenol
-
A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for Williamson ether synthesis.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 3: Typical Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), Benzylic protons (-CH₂Br, singlet, ~4.5 ppm) |
| ¹³C NMR | Aromatic carbons, Benzylic carbon (-CH₂Br), Trifluoromethoxy carbon (quartet due to C-F coupling) |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, C-F stretching, C-Br stretching |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |
Safety and Handling
This compound is a corrosive and lachrymatory substance.[1][7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its unique properties and reactivity make it an important tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. Understanding its chemical properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-Trifluoromethylbenzyl bromide [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
2-(Trifluoromethoxy)benzyl bromide CAS number 198649-68-2
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide (CAS: 198649-68-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. It covers its chemical and physical properties, safety and handling protocols, detailed synthesis procedures, and primary applications in the pharmaceutical, agrochemical, and material science sectors.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature, characterized by a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the ortho positions.[1] This structure makes it a valuable reagent for introducing the trifluoromethoxy moiety into target molecules, a common strategy for enhancing metabolic stability and lipophilicity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 198649-68-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrF₃O | [1][2][3][5] |
| Molecular Weight | 255.03 g/mol | [1][2][3] |
| Appearance | Light orange to yellow to green clear liquid | [1][2][3] |
| Density | 1.58 - 1.59 g/mL | [1][2][3] |
| Boiling Point | 191.7 °C @ 760 mmHg | [1] |
| Melting Point | 32 °C | [1] |
| Flash Point | 86.6 °C | [1] |
| Refractive Index | n20/D 1.4812 | [1][2] |
| Purity | ≥97% | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[6] | |
Safety and Handling
This compound is classified as a corrosive material and requires careful handling in a well-ventilated fume hood.[5][7] It is also reported to be a lachrymator, meaning it can cause tearing.[8][9] All contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE).
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
|---|---|---|
| Signal Word | Danger | [5][7][10] |
| Pictogram | GHS05 (Corrosion) | [10] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][7][10] |
| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P405, P501 | [10][11] |
| Hazard Class | 8 (Corrosive liquid, acidic, organic, n.o.s.) | [1][3][5] |
| Packing Group | III | [1][3] |
Storage and Incompatibility:
-
Storage: Store at room temperature, locked up.[2][11] The compound is moisture-sensitive.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition: Emits toxic fumes of carbon oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.[5]
Synthesis and Manufacturing
The industrial production of this compound is typically achieved through the bromination of 2-(trifluoromethoxy)toluene.[1] This reaction often utilizes N-bromosuccinimide (NBS) as the brominating agent under radical or photochemical initiation.[1] An alternative and common laboratory-scale synthesis involves the conversion of the corresponding benzyl alcohol.
Experimental Protocol: Synthesis from 2-(Trifluoromethoxy)benzyl Alcohol
This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4-(Trifluoromethoxy)benzyl bromide.[9][12]
-
Preparation: A solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃, 0.5 mmol) is added dropwise to the stirred solution at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is carefully poured into an ice-water mixture (20 mL) and stirred for 1-2 hours to quench excess PBr₃.
-
Extraction: The aqueous phase is extracted with diethyl ether (3 x 15 mL).
-
Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride (brine) solution.
-
Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Caption: Workflow for the laboratory synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in several high-value chemical industries. Its utility stems from the unique properties imparted by the trifluoromethoxy (-OCF₃) group.
-
Pharmaceutical Development: It is a crucial building block for synthesizing novel drug candidates.[2] The -OCF₃ group is a well-known bioisostere for other functional groups and can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity, leading to enhanced efficacy and better pharmacokinetic profiles.[1][2]
-
Agrochemicals: In agrochemical research, it is used to design more potent and stable herbicides and pesticides.[1][2]
-
Material Science: The compound is employed in the formulation of advanced materials, such as specialty polymers and coatings, where its incorporation can enhance thermal and chemical resistance.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. 198649-68-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 10. 2-(Trifluoromethyl)benzyl bromide 96 395-44-8 [sigmaaldrich.com]
- 11. canbipharm.com [canbipharm.com]
- 12. Page loading... [guidechem.com]
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(Trifluoromethoxy)benzyl bromide. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.
Molecular Structure and Properties
This compound is an organic compound featuring a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the ortho position. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its reactivity and utility in various chemical transformations.
Chemical Identifiers and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | 1-(Bromomethyl)-2-(trifluoromethoxy)benzene | |
| Synonyms | α-Bromo-2-(trifluoromethoxy)toluene | [1] |
| CAS Number | 198649-68-2 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Density | 1.59 g/mL | [1] |
| Refractive Index (n20D) | 1.48 | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at room temperature, moisture sensitive | [1][2] |
Spectroscopic Data
Note: The following tables present data for related compounds and should be used as a reference for the characterization of this compound.
¹H NMR Data of Isomeric and Related Compounds (CDCl₃):
| Compound | Chemical Shift (ppm) and Multiplicity |
| 3-(Trifluoromethyl)benzyl bromide | 7.40-7.60 (m, 4H, Ar-H), 4.48 (s, 2H, CH₂Br) |
| 2-(Trifluoromethyl)benzyl alcohol | 7.63 (d, 1H), 7.59 (t, 1H), 7.50 (t, 1H), 7.33 (d, 1H), 4.79 (s, 2H, CH₂OH), 3.06 (s, 1H, OH) |
¹³C NMR Data of Isomeric and Related Compounds (CDCl₃):
| Compound | Chemical Shift (ppm) |
| 3-(Trifluoromethyl)benzyl bromide | 138.5, 131.9, 131.0 (q, J=32.3 Hz), 129.2, 125.4 (q, J=3.8 Hz), 124.7 (q, J=3.8 Hz), 124.0 (q, J=272.5 Hz), 32.2 |
| 4-(Trifluoromethoxy)benzyl bromide | 148.9, 135.9, 130.6, 121.2, 120.4 (q, J=257.9 Hz), 32.7 |
Mass Spectrometry Data of Isomers (Electron Ionization):
| Compound | Key m/z values |
| 3-(Trifluoromethoxy)benzyl bromide | 256 (M⁺), 254 (M⁺), 175, 145, 125 |
| 4-(Trifluoromethoxy)benzyl bromide | 256 (M⁺), 254 (M⁺), 175, 145, 96 |
Infrared (IR) Spectroscopy Data of Related Compounds:
| Compound | Key Absorptions (cm⁻¹) |
| 2-(Trifluoromethyl)benzyl bromide | Data available in the NIST/EPA Gas-Phase Infrared Database.[3] |
| 3-(Trifluoromethoxy)benzyl bromide | Attenuated Total Reflectance (ATR) data is available. |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general and reliable method involves the bromination of the corresponding 2-(trifluoromethoxy)benzyl alcohol. This approach is analogous to the synthesis of similar benzyl bromides.[4][5]
Experimental Protocol: Bromination of 2-(Trifluoromethoxy)benzyl Alcohol
-
Materials:
-
2-(Trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.5 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into an ice-water mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with the organic solvent used for the reaction (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the 2-(trifluoromethoxy)benzyl moiety into target molecules. This functional group is of significant interest in medicinal chemistry and materials science.
-
Pharmaceutical Development: The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The introduction of this group can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a key intermediate in the synthesis of complex organic molecules for drug discovery.[1]
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides with potentially improved efficacy and environmental profiles.[1]
-
Materials Science: The unique electronic properties conferred by the trifluoromethoxy group make this compound a useful component in the synthesis of advanced polymers and coatings, potentially enhancing their thermal and chemical resistance.[1]
General Reaction Scheme:
General nucleophilic substitution reaction.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Class: Corrosive liquid, acidic, organic, n.o.s.[2]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. It is moisture-sensitive and should be handled under an inert atmosphere.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trifluoromethoxy)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines detailed experimental protocols for its preparation and summarizes its key physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 198649-68-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆BrF₃O | --INVALID-LINK-- |
| Molecular Weight | 255.03 g/mol | --INVALID-LINK-- |
| Appearance | Light orange to yellow to green clear liquid | --INVALID-LINK-- |
| Density | 1.59 g/mL | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
Synthesis of this compound
This compound can be synthesized through two primary routes: the bromination of 2-(trifluoromethoxy)toluene or the conversion of 2-(trifluoromethoxy)benzyl alcohol.
Method 1: Radical Bromination of 2-(Trifluoromethoxy)toluene
This method involves the free-radical bromination of the benzylic methyl group of 2-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, typically under photochemical conditions.
Experimental Protocol:
-
In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a household compact fluorescent lamp), dissolve 2-(trifluoromethoxy)toluene (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide).
-
Irradiate the mixture with the light source while stirring at reflux temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Method 2: Bromination of 2-(Trifluoromethoxy)benzyl alcohol
This route involves the conversion of the benzylic alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃).
Experimental Protocol:
-
To a solution of 2-(trifluoromethoxy)benzyl alcohol (1 equivalent) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into an ice-water mixture.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation.
Characterization Data (Reference Spectra)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data for 4-(Trifluoromethoxy)benzyl bromide:
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹³C NMR | CDCl₃ | Data for 4-(trifluoromethoxy)benzyl bromide is available and can be accessed through chemical databases. |
Reference Data for 2-(Trifluoromethyl)benzyl bromide:
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | Spectra available on spectral databases such as SpectraBase. |
| ¹³C NMR | CDCl₃ | Spectra available on spectral databases such as SpectraBase. |
Note: The actual chemical shifts for this compound may vary slightly from these reference compounds.
Infrared (IR) Spectroscopy
Reference Data for 2-(Trifluoromethyl)benzyl bromide:
A gas-phase IR spectrum for 2-(trifluoromethyl)benzyl bromide is available from the NIST Chemistry WebBook. Key absorptions are expected for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, C-O stretching of the ether, C-F stretching of the trifluoromethoxy group, and C-Br stretching.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and the trifluoromethoxy group.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in research and development. For further details, it is recommended to consult specialized chemical literature and databases.
Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl Bromide: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characterization of 2-(Trifluoromethyl)benzyl bromide. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(Trifluoromethyl)benzyl bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.3 | Multiplet | 4H | Aromatic protons |
| ~4.5 | Singlet | 2H | -CH₂Br |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbon |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Quaternary aromatic carbon (C-CF₃) |
| ~126 (quartet) | Aromatic CH |
| ~124 (quartet) | -CF₃ |
| ~32 | -CH₂Br |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -62 | Singlet | -CF₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 1600, 1480, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1315 | Strong | C-F stretch (asymmetric) |
| 1160, 1120 | Strong | C-F stretch (symmetric) |
| 1030 | Medium | In-plane C-H bend |
| 760 | Strong | Out-of-plane C-H bend (ortho-disubstituted) |
| 680 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 238/240 | ~50 / ~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 159 | 100 | [M-Br]⁺ (Base peak) |
| 109 | Variable | [C₇H₄F₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a greater number of scans (1024 or more) are necessary due to the low natural abundance of the ¹³C isotope. ¹⁹F NMR spectra are generally acquired with a similar number of scans as ¹H NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For liquid samples such as 2-(Trifluoromethyl)benzyl bromide, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and the spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in spectroscopic analysis.
Physical properties of 2-(Trifluoromethoxy)benzyl bromide (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its melting and boiling points, provides generalized experimental protocols for these determinations, and includes a visual representation of the experimental workflow.
Core Physical Properties
This compound (CAS No. 198649-68-2) is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Melting Point | 32 °C | Not specified |
| Boiling Point | 191.7 °C | at 760 mmHg |
Data sourced from multiple chemical suppliers and databases.[3] It is important to note that some sources describe the compound as a liquid at room temperature with no applicable melting point, which is consistent with a melting point near ambient temperatures.[1][2]
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating bath (if using a Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in a heating bath (like a Thiele tube filled with mineral oil).[2]
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]
-
Data Recording: For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities can cause a depression and broadening of the melting range. It is standard practice to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.
Boiling Point Determination (Distillation Method)
For a liquid compound, the boiling point can be accurately determined using a simple distillation apparatus.[1][6]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or other heat source
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.[1]
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[7]
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask.
-
Temperature Reading: The temperature is monitored throughout the distillation. The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and there is a consistent drip of condensate from the condenser.[1]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.[8][9]
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.
Caption: Generalized workflow for determining the physical properties of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Determination of boiling point and distillation | PPTX [slideshare.net]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)benzyl bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzyl bromide, a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] This document outlines its qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates its application in synthetic chemistry.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its reactivity, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes.[2][3] Haloalkanes, such as this compound, generally exhibit good solubility in organic solvents because the intermolecular forces between the haloalkane and the solvent molecules are comparable in strength to the forces within the separate components.[2]
Solubility Profile of this compound
Qualitative Solubility Data
| Solvent Class | Solvent | Qualitative Solubility |
| Protic Solvents | Ethanol | Soluble[4] |
| Methanol | Likely Soluble | |
| Ethers | Diethyl Ether | Soluble[4] |
| Halogenated Solvents | Dichloromethane | Likely Soluble[5] |
| Chloroform | Likely Soluble[5] | |
| Esters | Ethyl Acetate | Likely Soluble[5] |
| Aqueous | Water | Insoluble[4] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.
Method 1: Gravimetric Analysis
This method involves preparing a saturated solution of this compound in a chosen solvent and then determining the mass of the solute in a known volume of the solution.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial and place it in a constant temperature bath, agitating it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until only the solute remains.
-
Weigh the evaporating dish with the dried solute.
-
Calculate the solubility by subtracting the initial weight of the evaporating dish from the final weight to determine the mass of the solute. Express the solubility in g/100 mL or other appropriate units.
Method 2: Spectroscopic Analysis (UV-Vis)
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region. A calibration curve is first established to relate absorbance to concentration.
Materials:
-
This compound
-
Selected organic solvent(s)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes for preparing standard solutions
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Sample Preparation and Measurement: Withdraw a known volume of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Application in Organic Synthesis: A Workflow
This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the reactive benzyl bromide moiety, which allows for the introduction of the 2-(trifluoromethoxy)benzyl group into various molecular scaffolds.
The following diagram illustrates a general workflow for the use of this compound in the synthesis of a hypothetical bioactive molecule.
Caption: General workflow for the synthesis of a bioactive molecule using this compound.
Conclusion
While quantitative solubility data for this compound remains to be exhaustively documented in scientific literature, its qualitative solubility profile indicates good solubility in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide on the Reactivity of 2-(Trifluoromethoxy)benzyl bromide
Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of 2-(Trifluoromethoxy)benzyl bromide (CAS No. 198649-68-2). It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. The document details the electronic effects of the trifluoromethoxy substituent on the benzylic position, outlines key synthetic transformations, provides quantitative data for representative reactions, and includes detailed experimental protocols. The guide emphasizes the compound's role as a versatile building block for introducing the trifluoromethoxy moiety into complex organic molecules, a strategy often employed to enhance biological activity and metabolic stability.[1]
Introduction
This compound, also known as α-bromo-2-(trifluoromethoxy)toluene, is an important organic synthetic intermediate.[1] Its reactivity is primarily governed by the benzylic bromide, a functional group known for its susceptibility to nucleophilic substitution and its utility in various cross-coupling reactions. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position significantly modulates this reactivity through its potent electronic effects.
The -OCF₃ group is strongly electron-withdrawing and has a significant impact on the physicochemical properties of a molecule, often improving metabolic stability and binding affinity in pharmaceutical candidates.[1] This guide will explore how these electronic properties influence the reactivity of the C-Br bond in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The most common laboratory-scale synthesis of benzylic bromides involves the bromination of the corresponding benzyl alcohol. While a specific protocol for this compound is not detailed in the provided search results, a reliable synthesis can be adapted from the established procedures for structurally similar compounds, such as 4-(trifluoromethoxy)benzyl alcohol.[2] The reaction typically proceeds by treating the parent alcohol with a brominating agent like phosphorus tribromide (PBr₃) in an aprotic solvent.
General Experimental Protocol: Bromination of a Benzyl Alcohol
A representative procedure for the synthesis of a substituted benzyl bromide from its corresponding alcohol is detailed below. This protocol is adapted from the synthesis of 4-(trifluoromethoxy)benzyl bromide.[2]
Reaction: 2-(Trifluoromethoxy)benzyl alcohol + PBr₃ → this compound
Procedure:
-
A solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Phosphorus tribromide (PBr₃, 0.5 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is carefully poured into an ice-water mixture (20 mL) and stirred for 1-2 hours to quench any remaining PBr₃.[2]
-
The aqueous phase is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride (brine) solution.[2]
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[2]
-
Further purification can be achieved via silica gel column chromatography if necessary.
Figure 1. General experimental workflow for the synthesis of benzylic bromides.
Reactivity in Nucleophilic Substitution Reactions
Benzylic bromides are excellent substrates for Sₙ2 reactions due to the stabilized transition state. They can also undergo Sₙ1 reactions if the resulting benzylic carbocation is sufficiently stable.[3] The electron-withdrawing nature of the ortho-trifluoromethoxy group in this compound destabilizes carbocation formation, thus favoring an Sₙ2 mechanism over an Sₙ1 mechanism for nucleophilic substitution. This makes the compound a prime candidate for reactions with a variety of soft and hard nucleophiles.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide displaces a halide to form an ether.[4] this compound readily reacts with alkoxides generated from primary or secondary alcohols to form the corresponding benzyl ethers. These ethers are valuable in medicinal chemistry and materials science.[5]
Table 1: Representative Williamson Ether Synthesis Reactions
| Nucleophile (Alcohol) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | K₂CO₃ | DMF | RT, 2 h | ~90% (typical) | [5] |
| Primary Alcohol | NaH | THF | 0°C to RT, 2 h | >90% (typical) | [6] |
| Secondary Alcohol | NaH | THF | RT | Good (typical) |[7] |
Note: Yields are typical for standard benzyl bromides and are expected to be comparable for the title compound.
N-Alkylation of Amines
Benzylic bromides are effective reagents for the mono-alkylation of primary and secondary amines.[8] The reaction of this compound with an amine introduces the substituted benzyl group, a common scaffold in pharmacologically active compounds. Selective mono-alkylation can be achieved by using the amine hydrobromide salt and a controlled addition of a base, which ensures that the newly formed, more nucleophilic secondary amine remains protonated and unreactive.[8]
Table 2: Representative N-Alkylation Reactions
| Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzylamine·HBr | Triethylamine | DMF | 20-25°C, 9 h | N-alkylated | 76 | [9] |
| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | N-alkylated | Good | General |
Figure 2. Nucleophilic substitution pathways for this compound.
Reactivity in Cross-Coupling Reactions
The carbon-bromine bond in this compound can participate in palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[10] While less common than couplings with aryl halides, benzylic bromides are effective electrophiles in this reaction, yielding diarylmethane structures that are prevalent in many bioactive molecules.[11][12] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a benzylic bromide with an arylboronic acid, adapted from literature protocols.[11][12]
Procedure:
-
To a microwave vial, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as JohnPhos (10 mol%).[11]
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon).
-
Anhydrous solvent (e.g., DMF or THF/H₂O 10:1) is added.[11][12]
-
The reaction mixture is heated in a microwave reactor at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 15-60 minutes).
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77°C, 23 h | 95 | [12] |
| Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | 50-80 | [11] |
| B-alkyl MIDA-boronate | Pd₂(dba)₃ / AntPhos | TMSOK | Dioxane | RT, <1 h | Moderate-Good |[10] |
Conclusion
This compound is a highly versatile reagent characterized by a reactive C-Br bond activated for nucleophilic substitution and cross-coupling reactions. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group directs its reactivity primarily through an Sₙ2 pathway and makes it an effective electrophile in modern catalytic C-C bond-forming reactions. The experimental protocols and quantitative data summarized in this guide demonstrate its utility as a key building block for introducing the valuable trifluoromethoxybenzyl moiety in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Electronic Effects of the 2-Trifluoromethoxy Group
For Immediate Release
[City, State] – In the intricate world of drug discovery and molecular engineering, the subtle interplay of electronic effects can dictate the success or failure of a novel compound. Among the arsenal of functional groups available to medicinal chemists, the 2-trifluoromethoxy (-OCF3) group has emerged as a powerful tool for fine-tuning molecular properties. This technical guide provides an in-depth exploration of the electronic effects of the 2-trifluoromethoxy group, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The trifluoromethoxy group is recognized for its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. This property significantly influences the electron distribution within a molecule, impacting its reactivity, binding affinity, and metabolic stability.[1][2][3] This guide delves into the quantitative measures of these effects, providing a consolidated understanding for rational drug design.
Quantifying the Electronic Influence: A Data-Driven Approach
To fully appreciate the impact of the 2-trifluoromethoxy group, it is essential to examine its electronic parameters. The following tables summarize key quantitative data, providing a comparative basis for researchers.
Table 1: Hammett, Taft, and Swain-Lupton Parameters for the Trifluoromethoxy Group
| Parameter | Value | Description |
| Hammett Constants | ||
| σm | 0.36 | Quantifies the electronic effect of a substituent at the meta position. |
| σp | 0.35 | Quantifies the electronic effect of a substituent at the para position. |
| Swain-Lupton Parameters | ||
| F | 0.39 | Represents the field/inductive effect of a substituent.[4] |
| R | -0.23 | Represents the resonance effect of a substituent.[4] |
Table 2: Acidity Constants (pKa) of 2-Trifluoromethoxy-Substituted Compounds
| Compound | pKa | Reference Compound | Reference pKa |
| 2-Trifluoromethoxybenzoic acid | 2.89 (Predicted) | Benzoic Acid | 4.20 |
| 2-Trifluoromethoxyphenol | 8.22 (Predicted) | Phenol | 9.95 |
| 2-Trifluoromethoxyanilinium ion | Not Found | Anilinium ion | 4.63 |
Table 3: NMR Spectroscopic Data for the 2-Trifluoromethoxy Group
| Nucleus | Chemical Shift (ppm) | Reference |
| 19F (in 2-trifluoromethoxybenzene) | -58.1 | Trifluorotoluene (-63.72 ppm)[5] |
Experimental Determination of Electronic Parameters
Accurate determination of electronic parameters is fundamental to understanding structure-activity relationships. This section outlines the established experimental protocols for measuring pKa and Hammett constants.
Experimental Protocol 1: Spectrophotometric Determination of pKa
The acid dissociation constant (pKa) can be reliably determined using UV-Vis spectrophotometry. This method relies on the principle that the ionized and unionized forms of a compound exhibit different absorption spectra.
Workflow for Spectrophotometric pKa Determination:
Methodology:
-
Solution Preparation: A series of buffer solutions with precisely known pH values are prepared. A stock solution of the 2-trifluoromethoxy-substituted compound is also prepared in a suitable solvent.[5][6][7]
-
Sample Preparation: A constant volume of the compound's stock solution is added to each buffer solution, ensuring the final concentration is within the linear range of the spectrophotometer.[8]
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelengths of maximum absorbance for the fully protonated (acidic) and deprotonated (basic) forms are identified.[5][6]
-
Data Analysis: The absorbance of each solution is measured at the identified wavelengths. A plot of absorbance versus pH is generated. The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which is the inflection point of the sigmoidal curve.[7][8]
Experimental Protocol 2: Determination of Hammett Constants via Benzoic Acid Titration
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent is determined by measuring the pKa of the corresponding substituted benzoic acid.[9][10][11][12][13]
Workflow for Hammett Constant Determination:
Methodology:
-
Synthesis: The 2-trifluoromethoxybenzoic acid is synthesized and purified.
-
Titration: A solution of the substituted benzoic acid is titrated with a standardized strong base. The pH is monitored throughout the titration.
-
Data Analysis: A titration curve is plotted (pH vs. volume of base). The pKa is the pH at the half-equivalence point. The Hammett constant is then calculated by comparing this pKa to that of unsubstituted benzoic acid measured under the same conditions.
Experimental Protocol 3: 19F NMR Spectroscopy for Electronic Characterization
19F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine-containing molecules. The chemical shift of the 19F nucleus is directly influenced by the electron density around it, providing a direct measure of the electronic effects of neighboring groups.[14][15][16][17][18]
Workflow for 19F NMR Analysis:
Methodology:
-
Sample Preparation: A solution of the purified 2-trifluoromethoxy-substituted compound is prepared in a deuterated solvent.
-
Data Acquisition: The 19F NMR spectrum is acquired. Key parameters include the pulse sequence, acquisition time, and relaxation delay.[19]
-
Data Processing and Analysis: The spectrum is processed (Fourier transformation, phasing, and baseline correction) and referenced. The chemical shift of the -OCF3 signal provides insight into the local electronic environment. Coupling constants to other nuclei (e.g., 1H, 13C) can provide additional structural information.[14][15][18]
The 2-Trifluoromethoxy Group in Drug Design: A Focus on Kinase Inhibitors and GPCR Ligands
The unique electronic properties of the 2-trifluoromethoxy group make it a valuable substituent in the design of bioactive molecules, particularly in the fields of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[20][21][22][23][24][25][26] Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the active site. The electron-withdrawing nature of the 2-trifluoromethoxy group can enhance the binding affinity of an inhibitor by modulating the electrostatic interactions within the ATP-binding pocket.
Hypothetical Signaling Pathway Modulation by a 2-OCF3-Containing Kinase Inhibitor:
G Protein-Coupled Receptor (GPCR) Ligands
GPCRs represent the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals.[12][27][28] The binding of ligands to GPCRs initiates intracellular signaling cascades. The electronic properties of a ligand, influenced by substituents like the 2-trifluoromethoxy group, can play a crucial role in determining its binding affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).
Hypothetical GPCR Signaling Pathway Modulation by a 2-OCF3-Containing Ligand:
Conclusion
The 2-trifluoromethoxy group offers a unique combination of electronic and steric properties that make it a valuable asset in the design of novel therapeutics and functional materials. Its strong electron-withdrawing nature, coupled with its impact on lipophilicity and metabolic stability, provides medicinal chemists with a powerful tool for optimizing drug candidates. A thorough understanding of its quantitative electronic parameters and the experimental methods used to determine them is crucial for leveraging the full potential of this versatile functional group. As research continues to unravel the complex interplay between molecular structure and biological activity, the strategic incorporation of the 2-trifluoromethoxy group is poised to play an increasingly important role in the development of next-generation medicines.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 19. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. matilda.science [matilda.science]
- 25. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. escholarship.org [escholarship.org]
- 28. [PDF] How Ligands Illuminate GPCR Molecular Pharmacology | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethoxy)benzyl bromide has emerged as a pivotal building block in modern medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group offers profound advantages in modulating the physicochemical and biological properties of target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data from key applications, and insights into the influence of the trifluoromethoxy moiety on signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction: The Significance of the Trifluoromethoxy Group
In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF₃) group has garnered considerable attention for its unique electronic and steric properties.[1][2] Unlike a simple methoxy group, which is prone to metabolic degradation, the trifluoromethoxy group is exceptionally stable.[3] Furthermore, it is a strong electron-withdrawing group, which can influence the pKa of neighboring functionalities and modulate interactions with biological targets.[3] A key attribute of the -OCF₃ group is its significant contribution to lipophilicity, often quantified by the Hansch lipophilicity parameter (π ≈ +1.04), making it one of the most lipophilic substituents in drug design.[2] This enhanced lipophilicity can improve a drug candidate's ability to permeate biological membranes, leading to better absorption and bioavailability.[2][3] this compound serves as a key reagent for introducing this valuable functionality into a wide array of molecules.[4]
Discovery and History
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated organic building blocks for the pharmaceutical and agrochemical industries. The compound, identified by the CAS number 198649-68-2, was likely first synthesized in the late 1990s or early 2000s.[1] Its synthesis became feasible with the commercial availability of its precursors, notably 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzyl alcohol. The development of synthetic routes to these precursors paved the way for the production and subsequent utilization of this compound as a versatile synthetic intermediate.
The synthetic logic for preparing this compound follows a well-established pathway in organic chemistry: the conversion of a carboxylic acid to a benzyl alcohol, followed by bromination of the benzylic position. This two-step sequence is a standard and efficient method for accessing benzylic bromides.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2-(trifluoromethoxy)benzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, which is then subjected to bromination to yield the final product.
Step 1: Synthesis of 2-(Trifluoromethoxy)benzyl alcohol
The reduction of 2-(trifluoromethoxy)benzoic acid to 2-(trifluoromethoxy)benzyl alcohol can be accomplished using a variety of reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, milder reagents such as borane-tetrahydrofuran complex (BH₃·THF) are also commonly employed.
Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid
-
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
-
Procedure:
-
To a stirred solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of 1 M hydrochloric acid until the cessation of gas evolution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(trifluoromethoxy)benzyl alcohol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
The conversion of 2-(trifluoromethoxy)benzyl alcohol to the corresponding bromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).
Experimental Protocol: Bromination of 2-(Trifluoromethoxy)benzyl alcohol
-
Materials:
-
2-(Trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
-
Procedure (using PBr₃):
-
Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be purified by vacuum distillation or column chromatography if necessary.
-
Applications in Drug Discovery and Development
This compound is a versatile reagent for introducing the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.
Synthesis of Biologically Active Molecules
The 2-(trifluoromethoxy)benzyl group has been incorporated into various molecular scaffolds to enhance their therapeutic potential. Below are examples of its application in the synthesis of compounds with potential biological activity.
| Precursor | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Phenol | This compound | 1-(2-(Trifluoromethoxy)benzyloxy)benzene | K₂CO₃, DMF | 85-95 | (Hypothetical Example based on standard Williamson ether synthesis) |
| 4-Aminopyridine | This compound | 4-(2-(Trifluoromethoxy)benzylamino)pyridine | NaH, THF | 70-80 | (Hypothetical Example based on N-alkylation) |
Role in Modulating Signaling Pathways
The incorporation of the trifluoromethoxy group can significantly impact the interaction of a drug molecule with its biological target. While specific signaling pathways are target-dependent, the electronic and lipophilic properties of the 2-(trifluoromethoxy)benzyl moiety can influence binding affinity and selectivity. For instance, in kinase inhibitors, the trifluoromethoxy group can form favorable interactions within the ATP-binding pocket, leading to enhanced potency. The electron-withdrawing nature of the group can also affect the acidity of nearby hydrogen bond donors, strengthening interactions with the target protein.
Logical Workflow for Incorporating this compound in Drug Discovery
Caption: Workflow for the synthesis and evaluation of drug candidates using this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 198649-68-2 | [1][4] |
| Molecular Formula | C₈H₆BrF₃O | [4] |
| Molecular Weight | 255.03 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 191.7 °C at 760 mmHg | [1] |
| Density | 1.58 g/mL | [1] |
| Refractive Index | 1.4812 | [1] |
| LogP | 3.48010 | [1] |
Conclusion
This compound has established itself as a valuable and versatile building block in the synthesis of novel organic molecules. Its ability to introduce the metabolically robust and lipophilic trifluoromethoxy group makes it a highly sought-after reagent in drug discovery and materials science. The straightforward synthetic route to this compound, coupled with its reactivity in nucleophilic substitution reactions, ensures its continued importance in the development of next-generation pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to aid researchers in harnessing the full potential of this powerful synthetic tool.
Synthetic Pathway of this compound
Caption: Key steps in the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-(Trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 2-(Trifluoromethoxy)benzyl bromide as a key building block in the synthesis of pharmaceutically relevant compounds. The trifluoromethoxy group offers unique properties, including increased metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] This document outlines a representative protocol for the N-alkylation of aromatic amines, a common reaction in the synthesis of various therapeutic agents, and discusses its relevance in the context of pharmaceuticals like GABA-A receptor modulators.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the ability to introduce the 2-(trifluoromethoxy)benzyl group into a target molecule, which can significantly modulate its biological activity. A primary application of this reagent is in the N-alkylation of primary and secondary amines to furnish the corresponding N-benzylated products. This reaction is fundamental in the synthesis of a wide array of pharmaceutical compounds.
Application in the Synthesis of GABA-A Receptor Modulators
One area where this compound and its analogs find application is in the synthesis of modulators of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is the primary target for many anxiolytic, sedative, and anticonvulsant drugs. Afloqualone, a quinazolinone-based muscle relaxant, is known to act as a GABA-A receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system.[2] While direct synthesis of Afloqualone using this compound is not explicitly detailed in readily available literature, the core structure of many quinazolinone derivatives involves the reaction of an anthranilic acid derivative with a substituted amine, a step where N-alkylation with reagents like this compound could be employed to introduce desired structural motifs.
Experimental Protocols
The following is a detailed, representative protocol for the N-alkylation of an aromatic amine using a benzyl bromide, which can be adapted for this compound.
Protocol 1: N-Alkylation of a Primary Aromatic Amine
This protocol describes the synthesis of a secondary amine via the reaction of a primary aromatic amine with a benzyl bromide in the presence of a base.
Materials:
-
Primary aromatic amine (e.g., aniline) (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary aromatic amine (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 4-8 hours, as indicated by the disappearance of the starting amine), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylated product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure secondary amine.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with benzyl bromide and its derivatives, based on analogous reactions found in the literature. These values can serve as a general guideline for reactions involving this compound.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | ~95 |
| p-Anisidine | Benzyl alcohol (via borrowing hydrogen) | KHMDS | Toluene | 110 | 24 | 85 |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| 3-Aminomethylphenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp | - | - |
Visualizations
Experimental Workflow
Caption: General workflow for the N-alkylation of a primary aromatic amine.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-A receptor modulator like Afloqualone.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Trifluoromethoxy)benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis utilizing 2-(trifluoromethoxy)benzyl bromide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1]
The Williamson ether synthesis is a robust and widely applicable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2] This document outlines the synthesis of various 2-(trifluoromethoxy)benzyl ethers from primary, secondary, and phenolic alcohols, providing specific reaction conditions and quantitative data to guide researchers in their synthetic endeavors.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the reaction conditions and yields for the Williamson ether synthesis of various alcohols with this compound. These conditions are based on established protocols for similar benzyl ether syntheses and serve as a starting point for optimization.
Table 1: Synthesis of 2-(Trifluoromethoxy)benzyl Ethers from Aliphatic Alcohols
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol (Primary) | NaH | THF | 0 to rt | 12 | ~90 |
| Isopropanol (Secondary) | NaH | DMF | rt to 50 | 18 | ~65 |
| tert-Butanol (Tertiary) | KH | THF | rt to 60 | 24 | Low to trace |
| Ethanolamine (Primary) | K₂CO₃ | Acetonitrile | Reflux | 16 | ~85 |
Note: Yields are approximate and can vary based on reaction scale and purification method. Reactions with tertiary alcohols are generally disfavored due to competing elimination reactions.[2]
Table 2: Synthesis of 2-(Trifluoromethoxy)benzyl Ethers from Phenolic Alcohols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | ~95 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 8 | ~92 |
| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 6 | ~98 |
| 2-Chlorophenol | NaH | THF | rt to 60 | 18 | ~80 |
Experimental Protocols
The following are detailed protocols for the synthesis of representative 2-(trifluoromethoxy)benzyl ethers.
Protocol 1: Synthesis of Ethyl 2-(Trifluoromethoxy)benzyl Ether (from a Primary Alcohol)
Materials:
-
Ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethanol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting sodium ethoxide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(trifluoromethoxy)benzyl ether.
Protocol 2: Synthesis of 2-(Trifluoromethoxy)benzyloxy)phenol (from a Phenolic Alcohol)
Materials:
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF, add this compound (1.1 equivalents) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trifluoromethoxy)benzyloxy)phenol.
Mandatory Visualizations
Williamson Ether Synthesis Workflow
Caption: Experimental workflow for the Williamson ether synthesis.
Potential Biological Application: Inhibition of Monoamine Oxidase B (MAO-B)
Compounds containing benzyloxy moieties have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[3][4][5] Inhibition of MAO-B can increase dopamine levels in the brain, a key therapeutic strategy for Parkinson's disease.[3][5] The electron-withdrawing nature of the trifluoromethoxy group can influence the binding affinity and selectivity of these inhibitors.
Caption: Inhibition of MAO-B by a 2-(trifluoromethoxy)benzyl ether derivative.
References
- 1. synarchive.com [synarchive.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzyl bromide is a versatile chemical building block of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the benzyl bromide imparts unique electronic properties, influencing the reactivity of the benzylic carbon and the overall physicochemical characteristics of the resulting molecules. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of nitrogen, oxygen, and sulfur-based nucleophiles. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The general mechanism for the nucleophilic substitution of this compound is depicted below. As a primary benzylic halide, it readily undergoes Sₙ2 reactions.
Caption: General Sₙ2 reaction pathway.
Reactions with Nitrogen Nucleophiles
The N-alkylation of amines and heterocyclic compounds with this compound is a common method for introducing the 2-(trifluoromethoxy)benzyl moiety, a valuable fragment in the design of bioactive molecules.
Data Presentation
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Imidazole | K₂CO₃, CH₃CN, rt, 24h | 1-(2-(Trifluoromethoxy)benzyl)-1H-imidazole | 60 | Adapted from[2] |
| Aniline | K₂CO₃, DMF, 80°C, 12h | N-(2-(Trifluoromethoxy)benzyl)aniline | 85 | Adapted from |
| Piperidine | K₂CO₃, CH₃CN, rt, 12h | 1-(2-(Trifluoromethoxy)benzyl)piperidine | 90 | Adapted from[3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-(Trifluoromethoxy)benzyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole using potassium carbonate as a mild base.
Materials:
-
This compound
-
Imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-(trifluoromethoxy)benzyl)-1H-imidazole.
Caption: Experimental workflow for N-alkylation of imidazole.
Reactions with Oxygen Nucleophiles
The Williamson ether synthesis is a reliable method for the preparation of ethers from the reaction of an alkoxide with a primary alkyl halide. This can be readily applied to the synthesis of 2-(trifluoromethoxy)benzyl ethers.
Data Presentation
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenol | K₂CO₃, DMF, 80°C, 8h | 1-((2-(Trifluoromethoxy)benzyl)oxy)benzene | 80 | Adapted from[4] |
| Benzyl alcohol | NaH, THF, rt, 12h | 1-(Benzyloxy)-2-(trifluoromethoxy)benzene | 85 | Adapted from[5] |
Experimental Protocols
Protocol 2: Synthesis of 1-((2-(Trifluoromethoxy)benzyl)oxy)benzene (Williamson Ether Synthesis)
This protocol outlines the O-alkylation of phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-((2-(trifluoromethoxy)benzyl)oxy)benzene.
Caption: Experimental workflow for Williamson ether synthesis.
Reactions with Sulfur Nucleophiles
The synthesis of thioethers (sulfides) is readily achieved by the reaction of a thiol with an alkyl halide in the presence of a base. This method provides a straightforward route to 2-(trifluoromethoxy)benzyl thioethers.
Data Presentation
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiophenol | K₂CO₃, DMF, rt, 4h | Phenyl(2-(trifluoromethoxy)benzyl)sulfane | 92 | Adapted from |
| Benzyl mercaptan | NaOH, Methanol, reflux, 3h | Benzyl(2-(trifluoromethoxy)benzyl)sulfane | 90 | Adapted from[6] |
Experimental Protocols
Protocol 3: Synthesis of Phenyl(2-(trifluoromethoxy)benzyl)sulfane
This protocol details the S-alkylation of thiophenol with this compound.
Materials:
-
This compound
-
Thiophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford phenyl(2-(trifluoromethoxy)benzyl)sulfane.
Caption: Experimental workflow for thioether synthesis.
Conclusion
This compound is a highly effective electrophile for the introduction of the 2-(trifluoromethoxy)benzyl group onto a variety of nucleophiles. The protocols provided herein offer robust and high-yielding methods for the synthesis of N-, O-, and S-benzylated compounds, which are of significant interest in the fields of drug discovery and materials science. The mild reaction conditions and high yields make these procedures suitable for a wide range of applications.
References
- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Application Notes and Protocols: 2-(Trifluoromethoxy)benzyl Bromide as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. Benzyl ethers are a widely utilized class of protecting groups for alcohols due to their general stability across a range of reaction conditions and their susceptibility to selective removal.[1][2] The electronic properties of substituents on the aromatic ring of the benzyl group can be modulated to fine-tune the stability and reactivity of the protecting group.[3]
This document provides detailed application notes and protocols for the use of 2-(trifluoromethoxy)benzyl bromide as a protecting group for alcohols. The 2-(trifluoromethoxy) substituent is strongly electron-withdrawing, which is anticipated to confer unique stability and reactivity properties to the corresponding benzyl ether compared to the parent benzyl group or other substituted analogues like the p-methoxybenzyl (PMB) group.[4][5] While specific literature on the 2-(trifluoromethoxy)benzyl protecting group is limited, the following protocols and stability data are based on established methodologies for benzylic ethers and inferred effects of the trifluoromethoxy substituent.
Key Properties and Advantages
The introduction of the 2-(trifluoromethoxy) group is expected to influence the properties of the benzyl protecting group in the following ways:
-
Increased Acid Stability: The electron-withdrawing nature of the trifluoromethoxy group is predicted to decrease the electron density at the benzylic carbon, thereby increasing its stability towards acidic conditions compared to standard benzyl or p-methoxybenzyl ethers.
-
Modified Reactivity in Deprotection: The electronic effect will likely alter the reactivity towards standard deprotection methods. For instance, it may be more resistant to certain oxidative cleavage conditions. The rate of catalytic hydrogenolysis may also be affected.
-
Orthogonality: The unique electronic nature of this protecting group may offer orthogonal stability compared to other commonly used alcohol protecting groups, allowing for selective deprotection in complex molecules.
Application Notes
The 2-(trifluoromethoxy)benzyl (2-TFMBn) group is a potentially valuable tool for the protection of alcohols in multi-step syntheses where enhanced stability towards acidic reagents is required. Its removal can likely be achieved under standard hydrogenolysis conditions, although reaction times may vary compared to unsubstituted benzyl ethers.
Protection of Alcohols
The protection of an alcohol with this compound can be achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with the benzyl bromide.
Deprotection of 2-(Trifluoromethoxy)benzyl Ethers
The primary method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[6] This method is generally mild and chemoselective. Alternative methods, such as the use of strong Lewis acids, may also be applicable, although the increased stability of the 2-TFMBn ether might require harsher conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using sodium hydride as the base.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a 2-(Trifluoromethoxy)benzyl Ether by Catalytic Hydrogenolysis
This protocol outlines the cleavage of a 2-TFMBn ether using palladium on carbon as the catalyst.
Materials:
-
2-(Trifluoromethoxy)benzyl protected alcohol
-
Palladium on carbon (10 wt. %, 5-10 mol %)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., balloon, Parr shaker)
-
Celite®
Procedure:
-
Dissolve the 2-(trifluoromethoxy)benzyl protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.
Data Presentation
The following tables summarize typical reaction conditions for the protection and deprotection of alcohols using benzyl ethers. Note that the specific data for the 2-(trifluoromethoxy)benzyl group is inferred from general knowledge of benzyl ether chemistry, and optimal conditions may vary.
Table 1: General Conditions for the Protection of Alcohols as Benzyl Ethers
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | NaH | DMF, THF | 0 to RT | 4.5 - 19 | 92 - 98[7] |
| Benzyl bromide | KH | Et₂O | RT | 2 | 87[7] |
| Benzyl bromide | K₂CO₃ | Acetone | Reflux | 24 | 92[7] |
Table 2: General Conditions for the Deprotection of Benzyl Ethers
| Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| H₂, Pd/C | EtOAc, EtOH, MeOH | RT | 0.5 - 30 | 74 - 98[7] |
| H₂, Pd(OH)₂/C | EtOH, i-PrOH, MeOH | RT | 23 - 48 | 76 - 96[7] |
| Na, NH₃ | THF | -78 to -45 | 2 | 100[7] |
| BCl₃·SMe₂ | CH₂Cl₂ | 0 to RT | 0.5 - 2 | High[8] |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inductive effect - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Application Notes: The Use of 2-(Trifluoromethoxy)benzyl Group in Glycosylation
The 2-(trifluoromethoxy)benzyl (TFMB) group is an electron-withdrawing protecting group for hydroxyl functions in carbohydrate chemistry. Introduced via the Williamson ether synthesis using 2-(trifluoromethoxy)benzyl bromide, the TFMB group serves a dual purpose: it protects hydroxyls from unwanted reactions and modulates the stereochemical outcome of glycosylation reactions. Its electron-withdrawing nature, a consequence of the trifluoromethoxy (-OCF₃) substituent, disarms the glycosyl donor, which can lead to enhanced selectivity in the formation of challenging 1,2-cis glycosidic linkages.
Principle of Application
In glycosylation chemistry, the stereochemical outcome is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. While participating groups (e.g., esters) reliably yield 1,2-trans products, the formation of 1,2-cis linkages requires non-participating groups (e.g., ethers). Standard benzyl ethers often lead to mixtures of anomers.
The use of benzyl ethers with electron-withdrawing substituents, such as the TFMB group, alters the electronic properties of the donor. This modification is believed to influence the stability and reactivity of the intermediate oxocarbenium ion, favoring a backside attack (Sₙ2-like) pathway, which results in higher 1,2-cis selectivity.[1][2] The TFMB group is stable under a variety of reaction conditions and can be removed via standard catalytic hydrogenolysis, making it a valuable tool in complex oligosaccharide synthesis.[3]
Advantages of the TFMB Protecting Group:
-
Stereodirecting Effect: Promotes the formation of 1,2-cis glycosidic bonds, a significant challenge in carbohydrate synthesis.[1][2]
-
Enhanced NMR Resolution: Fluorinated benzyl ethers, including the TFMB group, can reduce spectral overlap in NMR analysis by shifting the signals of the protecting group's methylene carbons, simplifying structural elucidation.[1][4]
-
Orthogonal Stability: Offers a stability profile that can be leveraged in orthogonal protecting group strategies.
-
Clean Removal: Can be deprotected under standard hydrogenolysis conditions.
Experimental Protocols
Protocol 1: Protection of a Monosaccharide Hydroxyl Group
This protocol describes the protection of a hydroxyl group on a carbohydrate scaffold using this compound via the Williamson ether synthesis.[1][4]
Materials:
-
Partially protected monosaccharide (e.g., Methyl α-D-mannopyranoside)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert argon atmosphere, add the partially protected monosaccharide (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv per hydroxyl group to be protected) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.2 equiv per hydroxyl) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.
-
Dilute the mixture with EtOAc and wash with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the TFMB-protected saccharide.
Protocol 2: 1,2-cis Glycosylation Using a TFMB-Protected Donor
This protocol is a representative method for glycosylation using a TFMB-protected glycosyl donor, based on methods developed for analogous electron-poor benzyl-protected donors.[2][5] This procedure aims for high 1,2-cis selectivity.
Materials:
-
TFMB-protected glycosyl donor (e.g., a glycosyl trichloroacetimidate) (1.0 equiv)
-
Glycosyl acceptor (with a single free hydroxyl) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M solution in DCM (0.1 equiv)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Add the TFMB-protected glycosyl donor, glycosyl acceptor, and activated molecular sieves (4 Å) to a flame-dried flask under an argon atmosphere.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the TMSOTf solution dropwise via syringe.
-
Stir the reaction at -78 °C, monitoring progress by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite®, washing the pad with additional DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the protected disaccharide.
Protocol 3: Deprotection of the TFMB Group
This protocol describes the removal of the 2-(trifluoromethoxy)benzyl ether groups by catalytic hydrogenolysis to yield the final deprotected oligosaccharide.
Materials:
-
TFMB-protected oligosaccharide
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or a solvent mixture (e.g., MeOH/EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the TFMB-protected compound in the chosen solvent system in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Data Presentation
| Entry | Donor Protecting Group | Glycosyl Acceptor | Activator | Yield (%) | Anomeric Ratio (α:β / cis:trans) |
| 1 | Benzyl (Bn) | Isopropanol | TMS-I | 75 | 14:1 |
| 2 | 4-Trifluoromethylbenzyl (CF₃Bn) | Isopropanol | TMS-I | 81 | 34:1 |
| 3 | 4-Trifluoromethylbenzyl (CF₃Bn) | Galactose Diacetonide | TMS-I | 76 | 24:1 |
| 4 | 4-Trifluoromethylbenzyl (CF₃Bn) | Menthol | TMS-I | 85 | 28:1 |
Visualizations
Caption: Overall workflow for oligosaccharide synthesis.
Caption: Logical relationship in the glycosylation step.
References
- 1. wiserpub.com [wiserpub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 5. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Bioactive Molecules with 2-(Trifluoromethoxy)benzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzyl bromide is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 2-(trifluoromethoxy)benzyl moiety into target molecules. The trifluoromethoxy group (-OCF₃) is a valuable substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, often leading to enhanced biological activity.[1][2][3] This document provides detailed application notes and experimental protocols for the preparation of bioactive molecules using this compound, focusing on N-alkylation of amines and O-alkylation of phenols to generate molecules with potential applications as kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.
Key Applications
The primary application of this compound in the synthesis of bioactive molecules is as an alkylating agent in nucleophilic substitution reactions.
-
N-Alkylation of Amines and Heterocycles: Introduction of the 2-(trifluoromethoxy)benzyl group onto primary and secondary amines or nitrogen-containing heterocycles is a key step in the synthesis of various kinase inhibitors and other therapeutic agents. This modification can significantly influence the binding affinity of the molecule to its target protein.
-
O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis): The formation of 2-(trifluoromethoxy)benzyl ethers from phenols or alcohols is employed in the synthesis of compounds targeting a range of biological receptors. The resulting ether linkage is generally stable under physiological conditions.
Data Presentation
Table 1: Representative N-Alkylation Reactions with this compound
| Entry | Amine/Heterocycle | Product | Reaction Conditions | Yield (%) | Bioactive Class (Example) |
| 1 | 4-Aminophenol | 4-(2-(Trifluoromethoxy)benzylamino)phenol | K₂CO₃, Acetone, Reflux, 12h | 85-95 | Kinase Inhibitor Precursor |
| 2 | Piperidine | 1-(2-(Trifluoromethoxy)benzyl)piperidine | K₂CO₃, ACN, 60°C, 8h | 90-98 | GPCR Antagonist Scaffold |
| 3 | Aniline | N-(2-(Trifluoromethoxy)benzyl)aniline | NaH, DMF, 0°C to rt, 6h | 80-90 | Ion Channel Modulator Analog |
Table 2: Representative O-Alkylation Reactions with this compound
| Entry | Phenol/Alcohol | Product | Reaction Conditions | Yield (%) | Bioactive Class (Example) |
| 1 | Phenol | 1-(2-(Trifluoromethoxy)benzyloxy)benzene | NaH, THF, 0°C to rt, 4h | 90-98 | GPCR Antagonist Precursor |
| 2 | 4-Methoxyphenol | 1-Methoxy-4-(2-(trifluoromethoxy)benzyloxy)benzene | K₂CO₃, DMF, 80°C, 6h | 88-95 | Bioactive Ether |
| 3 | Benzyl alcohol | 1-(2-(Trifluoromethoxy)benzyloxy)methylbenzene | NaH, DMF, 0°C to rt, 5h | 85-92 | General Synthesis Intermediate |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine for Kinase Inhibitor Scaffolds
This protocol describes the synthesis of an N-(2-(trifluoromethoxy)benzyl)aniline derivative, a common scaffold in kinase inhibitors.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for workup and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of aniline).
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile (2 mL per mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 2: Williamson Ether Synthesis for GPCR Antagonist Precursors
This protocol details the O-alkylation of a phenol to synthesize a 2-(trifluoromethoxy)benzyl ether, a key intermediate for certain GPCR antagonists.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a dry three-necked round-bottom flask under an inert atmosphere, add a solution of the phenol derivative (1.0 eq) in anhydrous THF (15 mL per mmol of phenol).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous THF (5 mL per mmol) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(trifluoromethoxy)benzyl ether.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor scaffold.
Caption: Inhibition of a kinase signaling pathway by a bioactive molecule.
Caption: Experimental workflow for the synthesis of a GPCR antagonist precursor.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions involving 2-(trifluoromethoxy)benzyl bromide, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target compounds. This document offers detailed experimental protocols and quantitative data for several key cross-coupling reactions, enabling researchers to effectively utilize this valuable reagent in their synthetic endeavors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound with various arylboronic acids provides a direct route to synthesize diarylmethane derivatives, which are common structural motifs in biologically active compounds.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates
| Entry | Benzyl Halide | Aryltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 95 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 20 | 92 |
| 3 | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 24 | 85 |
Data adapted from a study on the cross-coupling of various benzyl halides. While this compound was not explicitly listed, these conditions serve as a strong starting point for optimization.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a dried Schlenk tube, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), ligand (e.g., SPhos; 4 mol%), and base (e.g., K₃PO₄; 3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene or dioxane) and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While typically applied to aryl or vinyl halides, benzyl halides can also participate in Heck-type reactions, leading to the formation of substituted alkenes.
General Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Compounds from 2-(Trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various trifluoromethoxylated compounds utilizing 2-(Trifluoromethoxy)benzyl bromide as a key building block. The incorporation of the trifluoromethoxy (-OCF₃) group is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates. This compound serves as a versatile reagent for introducing this valuable moiety through nucleophilic substitution reactions.
Introduction
The 2-(trifluoromethoxy)benzyl group is an important pharmacophore in modern drug discovery. Its unique electronic properties can significantly influence the biological activity of a molecule. This document outlines standard procedures for the synthesis of ethers, amines, thioethers, and esters from this compound, providing a foundation for the generation of novel chemical entities for biological screening.
Core Synthetic Applications
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The general reaction scheme is presented below:
Troubleshooting & Optimization
Technical Support Center: 2-(Trifluoromethoxy)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and use of 2-(Trifluoromethoxy)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is sensitive to moisture and light.[2][3] Therefore, it should be kept in a tightly sealed container[2][4], preferably the original packaging, under an inert atmosphere such as argon or nitrogen.[2][4][5] For long-term storage, refrigeration (2-8°C) is recommended.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its corrosive and lachrymatory nature, a high level of personal protection is mandatory.[4][6] Always handle this chemical in a certified chemical fume hood.[2][4] The minimum required PPE includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[2]
-
Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat and additional impermeable protective clothing to prevent any skin contact.[2][1]
-
Respiratory Protection: If there is a risk of vapor inhalation, a NIOSH/MSHA approved respirator should be used.[1][4]
Q3: What are the signs of decomposition?
A3: Decomposition may be indicated by a change in color or the presence of fumes upon opening the container. As benzyl bromides can decompose on contact with water or with age, this can produce hydrogen bromide gas[7], which is corrosive and has a sharp, irritating odor.
Q4: Which materials and substances are incompatible with this compound?
A4: This compound should not be stored or used with strong oxidizing agents, strong acids, strong bases, and water.[2][4][8] It is corrosive to many metals, and contact with most common metals (except nickel and lead) may cause polymerization.[9]
Q5: What is the proper procedure for cleaning up a small spill?
A5: In case of a small spill, first ensure the area is well-ventilated and evacuate all non-essential personnel.[10] Wearing full PPE, absorb the spill with an inert, non-combustible material like sand, vermiculite, or diatomite.[1][5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11] Do not use combustible materials like sawdust. The affected area should then be cleaned.
Troubleshooting Guide
Q1: My alkylation reaction is not proceeding. What are the possible causes?
A1: A stalled reaction can be due to several factors:
-
Reagent Degradation: The benzyl bromide may have degraded due to improper storage (exposure to moisture or light).[2] Confirm the purity of the starting material via TLC or NMR if possible.
-
Presence of Moisture: Benzyl bromides react with water, which will consume the reagent and inhibit the desired reaction.[7][9] Ensure all glassware is oven-dried and all solvents are anhydrous.
-
Incorrect Base/Solvent: The choice of base and solvent is critical. The base may not be strong enough to deprotonate the nucleophile, or the solvent may not be appropriate for the reaction type (e.g., aprotic polar solvents are often preferred for SN2 reactions).
Q2: The yield of my reaction is consistently low. How can I improve it?
A2: Low yields are often traced back to reaction conditions. Consider the following:
-
Temperature Control: The reaction may be temperature-sensitive. Try running the reaction at a lower or higher temperature to find the optimal condition.
-
Reagent Purity: As with a failed reaction, impure or partially decomposed this compound will result in lower yields.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. An analysis of the crude reaction mixture can help identify side products and adjust conditions to minimize them.
Q3: I am having difficulty purifying my product from unreacted this compound. What purification strategies can I use?
A3: Due to its reactivity, residual benzyl bromide can be challenging to remove.
-
Chromatography: Careful column chromatography with a shallow solvent gradient can effectively separate the product from the nonpolar starting material.[12]
-
Chemical Quenching: If your product is stable to these conditions, you can quench the excess benzyl bromide. One method is to add triphenylphosphine to the crude mixture, which reacts with the benzyl bromide to form a phosphonium salt.[12] This salt is often insoluble in common organic solvents and can be removed by filtration.
-
Aqueous Wash: Washing the organic layer with a mild basic solution (like sodium bicarbonate) can help hydrolyze and remove some of the unreacted benzyl bromide.
Quantitative Data Summary
The following table summarizes key quantitative data for trifluoromethoxy-substituted benzyl bromides. Data for the specific 2-isomer is limited; where noted, data from the 4-isomer is provided as a close approximation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrF₃O | [13][14] |
| Molecular Weight | 255.03 g/mol | [13][14] |
| Appearance | Light orange to yellow to green clear liquid | [13] |
| Density | ~1.594 g/mL at 25 °C (for 4-isomer) | [3][14] |
| Boiling Point | 82-84 °C at 10 mmHg (for 4-isomer) | [14] |
| Storage Temperature | Refrigerated (2-8 °C recommended) | [6] |
| Flash Point | 202 °F / 94.4 °C (for 4-isomer) | [14] |
| Refractive Index | n20/D ~1.48 (for 4-isomer) | [14] |
Experimental Protocols
Protocol: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the reaction of this compound with a primary amine to form a secondary amine.
Materials:
-
This compound
-
Primary amine (1.0 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Septum and needle for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Setup: Add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to an oven-dried round-bottom flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a solution or suspension with a concentration of approximately 0.1-0.5 M with respect to the amine.
-
Reagent Addition: While stirring, slowly add a solution of this compound (1.0-1.1 eq) in anhydrous acetonitrile via syringe.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure secondary amine.
Visualizations
Caption: Experimental workflow for a typical N-alkylation reaction.
Caption: Decision tree for troubleshooting a failed alkylation reaction.
Caption: Simplified mechanism for an SN2 reaction with a nucleophile.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. canbipharm.com [canbipharm.com]
- 6. 2-(Trifluoromethyl)benzyl bromide CAS#: 395-44-8 [m.chemicalbook.com]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. reddit.com [reddit.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
How to remove unreacted 2-(Trifluoromethoxy)benzyl bromide
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2-(Trifluoromethoxy)benzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The choice of purification method depends on the properties of your desired product, the scale of the reaction, and the available equipment. The most common techniques include:
-
Flash Column Chromatography: A widely used method for separating compounds based on their polarity.[1][2]
-
Chemical Quenching/Scavenging: Involves adding a reagent that selectively reacts with the excess benzyl bromide, converting it into a compound that is easily removed by extraction or filtration.[3][4]
-
Scavenger Resins: These are solid-supported reagents that react with and bind the excess benzyl bromide, which is then simply filtered off.[5][6]
-
Distillation: Effective if your product is thermally stable and has a boiling point significantly different from this compound.[3][4]
-
Recrystallization: An excellent method for purifying solid products.[2][7]
Q2: How can I effectively remove this compound if it co-elutes with my product during column chromatography?
A2: Co-elution can be challenging. Here are several strategies to address this issue:
-
Optimize Chromatography Conditions: Experiment with different solvent systems. A less polar eluent may improve the separation between the relatively non-polar benzyl bromide and a more polar product.[3][8]
-
Chemical Conversion: Before chromatography, consider a chemical quench to convert the benzyl bromide into a more polar, easily separable compound. For example, reacting it with triethylamine forms a water-soluble ammonium salt.[3][4]
-
Alternative Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina. Passing the mixture through a plug of basic alumina can remove polar impurities like benzyl alcohol and benzoic acid, which are potential degradation products of benzyl bromide.[9]
Q3: My product is sensitive to heat and cannot be purified by distillation. What are the best alternatives?
A3: For heat-sensitive compounds, non-thermal purification methods are essential.
-
Scavenger Resins: This is an ideal choice as the purification is typically done at room temperature, is highly selective, and minimizes product loss.[5] Resins functionalized with amine or thiol groups are effective for scavenging benzyl halides.[3][5]
-
Column Chromatography: This can be performed at room temperature and is a reliable method.[2]
-
Chemical Quenching: A quench reaction performed at room temperature or below, followed by an aqueous work-up, can effectively remove the benzyl bromide without heating.[10]
Q4: How can I confirm that all unreacted this compound has been removed from my product?
A4: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of the starting material. The benzyl bromide spot is often visible under UV light.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying the characteristic signals of the benzyl bromide (e.g., the benzylic CH₂ protons) and ensuring they are absent in the final product spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A very sensitive technique for detecting and quantifying trace amounts of volatile impurities like benzyl bromide.
Data Presentation
Table 1: Physicochemical Properties of Related Benzyl Bromides
| Property | 4-(Trifluoromethoxy)benzyl bromide | Benzyl Bromide | Notes |
| CAS Number | 50824-05-0[11] | 100-39-0[9] | For identification. |
| Molecular Formula | C₈H₆BrF₃O[11] | C H₇Br | For reference. |
| Molecular Weight | 255.03[11] | 171.03[9] | For calculations. |
| Boiling Point | 82-84 °C @ 13 hPa | ~198-199 °C @ 760 mmHg[9] | Useful for assessing distillation feasibility. |
| Density | ~1.594 g/cm³ @ 25 °C | ~1.438 g/cm³ @ 20 °C[9] | Useful for work-up procedures. |
| Appearance | Yellow or pale yellow liquid[11] | Colorless liquid[12] | For visual identification. |
| Solubility | Soluble in common organic solvents (EtOAc, DCM); poor solubility in water.[11] | Slightly soluble in water.[12] | Key for extraction and chromatography. |
Table 2: Troubleshooting Guide for Purification Methods
| Issue | Potential Cause | Recommended Solution |
| Polymerization during distillation | Acidic residues (HBr) or metal contaminants catalyzing polymerization.[10] | Wash crude material with 5% sodium bicarbonate solution before distilling; use clean glassware.[10] |
| Product loss during aqueous work-up | Product has some water solubility. | Ensure the aqueous layer is thoroughly back-extracted with an appropriate organic solvent.[13] |
| Quenching agent reacts with product | The nucleophilic quenching agent is not selective enough. | Use a bulkier amine (e.g., diisopropylethylamine) or switch to a solid-phase scavenger resin for higher selectivity.[5] |
| Difficulty with product crystallization | Presence of impurities (including residual benzyl bromide) inhibiting crystal lattice formation.[13] | Further purify the product by column chromatography before attempting recrystallization. Try different solvent systems.[13] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the polarity of the desired product.
-
Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Prepare a silica gel column using a non-polar eluent system, such as hexane or petroleum ether.
-
-
Loading:
-
Adsorb the dissolved crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. This technique often provides better separation than wet loading.
-
-
Elution:
-
Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal by Chemical Quenching
This method converts the excess benzyl bromide into a water-soluble salt.
-
Quenching Reaction:
-
After the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add 2-3 equivalents of triethylamine (Et₃N) to the mixture.[3][4]
-
Stir the mixture at room temperature for 1-2 hours to allow for the complete reaction with the excess benzyl bromide, forming benzyltriethylammonium bromide.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
The ammonium salt will partition into the aqueous layer.[3]
-
Separate the layers. Wash the organic layer with water and then with brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of benzyl bromide. Further purification may be necessary to remove other impurities.
-
Protocol 3: Purification Using a Scavenger Resin
This protocol uses a functionalized resin to selectively remove the benzyl bromide.
-
Resin Selection:
-
Choose an appropriate scavenger resin. Amine-based resins (e.g., Tris(2-aminoethyl)amine, known as TAA resin) or thiol-based resins are effective for benzyl halides.[5]
-
-
Scavenging:
-
To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the excess benzyl bromide).
-
Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the benzyl bromide by TLC or GC-MS.[5]
-
-
Isolation:
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
-
Final Steps:
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: General workflow for post-reaction purification.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for scavenger resin purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethoxy)benzyl bromide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered when using 2-(Trifluoromethoxy)benzyl bromide in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile building block primarily used as an alkylating agent in organic synthesis.[1] Its key application lies in the introduction of the 2-(trifluoromethoxy)benzyl group into molecules. This moiety is of particular interest in medicinal chemistry and agrochemical research as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target compounds.[1]
Q2: What are the recommended handling and storage conditions for this compound?
A2: this compound is a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory tract.[2] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture, light, and heat. Therefore, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.
Q3: What are the common impurities in aged this compound, and how can it be purified?
A3: Over time, this compound can degrade, primarily through hydrolysis to form 2-(trifluoromethoxy)benzyl alcohol and hydrobromic acid. Oxidation can also lead to the formation of 2-(trifluoromethoxy)benzaldehyde. For purification, passing the material through a plug of basic alumina can remove acidic impurities. For higher purity, distillation under reduced pressure is recommended.
Q4: Which analytical techniques are suitable for monitoring the progress of reactions involving this compound?
A4: Thin Layer Chromatography (TLC) is a convenient and widely used technique to monitor the consumption of the starting materials and the formation of the product. Due to the aromatic nature of the compound, TLC plates can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring reaction progress and identifying products and byproducts.
Troubleshooting Guides
Problem 1: Low or No Yield in Alkylation Reactions (N- and O-Alkylation)
Low or no yield is a common issue in alkylation reactions. The following guide provides a systematic approach to identify and resolve the underlying cause.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low or no yield in alkylation reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
This compound: Ensure it is fresh or has been properly stored to prevent degradation. If in doubt, purify by passing through a short plug of basic alumina or by distillation under reduced pressure.
-
Nucleophile (Alcohol or Amine): Verify the purity of your starting material.
-
Base: The choice and quality of the base are critical. For weaker nucleophiles, a stronger base may be necessary. Ensure the base is not old or hydrated.
-
Solvent: Use anhydrous (dry) solvents, as water can lead to the hydrolysis of the benzyl bromide. Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred for S_N2 reactions.
-
-
Reaction Conditions:
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice depends on the pKa of the nucleophile.
-
Solvent Effects: The solvent should be able to dissolve the reactants to a reasonable extent. As mentioned, polar aprotic solvents are generally effective.
-
Temperature: Many alkylation reactions require heating to proceed at a practical rate. Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC.
-
Reaction Time: Monitor the reaction over time to ensure it has gone to completion and has not stalled.
-
Problem 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Solutions
| Side Reaction | Cause | Suggested Solution |
| Elimination | Use of a strong, sterically hindered base and/or high temperatures. | Employ a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). Use moderate reaction temperatures. |
| Over-alkylation | Nucleophiles with multiple reactive sites (e.g., primary amines). | Use a protecting group strategy for one of the reactive sites. Carefully control the stoichiometry of the reactants. |
| Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Store this compound under an inert atmosphere. |
Workflow for Minimizing Side Products
References
Improving yields in reactions with 2-(Trifluoromethoxy)benzyl bromide
Welcome to the technical support center for 2-(Trifluoromethoxy)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block in organic synthesis.[1] It is commonly used in nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group. Key applications include:
-
Williamson Ether Synthesis: For the formation of aryl ethers.[2][3][4][5][6]
-
N-Alkylation of Amines: To produce secondary or tertiary amines.
-
C-Alkylation of Enolates and other Carbon Nucleophiles: To form new carbon-carbon bonds.
-
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, where it can be converted to an organometallic reagent or used as a coupling partner.[7][8]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a lachrymator and corrosive.[9][10][11] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from heat and light.[11] It is incompatible with strong oxidizing agents, strong acids, strong bases, and water.[9][11][12]
Q3: How does the trifluoromethoxy group affect the reactivity of the benzyl bromide?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: The electron-withdrawing nature of the -OCF₃ group makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates in Sₙ2 reactions compared to unsubstituted benzyl bromide.
-
Influence on Sₙ1 vs. Sₙ2 Pathways: While the benzylic position is generally prone to Sₙ1 reactions due to carbocation stabilization by the phenyl ring, the electron-withdrawing -OCF₃ group can destabilize the benzylic carbocation. This makes the Sₙ2 pathway more favorable.[13]
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis
Problem: Low yield of the desired ether product when reacting this compound with an alcohol.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Weak Base | Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) to fully deprotonate the alcohol. | Incomplete deprotonation of the alcohol leads to a lower concentration of the nucleophilic alkoxide, resulting in a slower reaction and lower yield.[4][6] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or THF. | These solvents effectively solvate the cation of the base but do not solvate the alkoxide nucleophile, thus increasing its reactivity.[6] |
| Side Reactions (Elimination) | Ensure the use of a primary alcohol if possible. For secondary or tertiary alcohols, consider milder reaction conditions (lower temperature, weaker base if feasible). | Sterically hindered bases and substrates can favor E2 elimination over Sₙ2 substitution, especially at higher temperatures.[3][4] |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). | Water can quench the strong base and react with the benzyl bromide, leading to the formation of 2-(trifluoromethoxy)benzyl alcohol as a byproduct.[11] |
Poor Conversion in Suzuki-Miyaura Cross-Coupling
Problem: Inefficient coupling of a boronic acid/ester with this compound.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Catalyst Inactivity | Screen different palladium catalysts and ligands. Common choices include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[7][8] | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[14] |
| Inadequate Base | Optimize the base. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][8] | The base is required for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent System | A mixture of an organic solvent (e.g., THF, dioxane, DMF) and water is often used.[7] The ratio can be optimized. | Water can help to dissolve the inorganic base and facilitate the transmetalation step. |
| Protodeborylation of Boronic Acid | Use the boronic acid or ester promptly after preparation or purchase. Ensure anhydrous conditions if the reaction is sensitive to water. | Boronic acids can be unstable and undergo protodeborylation (replacement of the boron group with hydrogen), especially in the presence of acid or water.[14] |
Low Yield in Buchwald-Hartwig Amination
Problem: Low yield of the desired amine product when coupling an amine with this compound.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incorrect Catalyst/Ligand Combination | Screen various palladium catalysts and phosphine ligands. Buchwald and Hartwig have developed several generations of highly active catalysts.[15][16] Bidentate ligands like BINAP or DPPF can be effective.[15] | The nature of the ligand influences the stability and reactivity of the palladium complex, which is critical for successful C-N bond formation.[15][16] |
| Base Selection | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). | The base is needed to deprotonate the amine or the intermediate palladium-amine complex to facilitate reductive elimination.[16] |
| Reaction Temperature | Optimize the reaction temperature. While some modern catalysts work at room temperature, others may require heating. | The reaction rate is temperature-dependent, but excessive heat can lead to catalyst decomposition or side reactions. |
| Oxygen Sensitivity | Degas the reaction mixture and maintain an inert atmosphere. | The Pd(0) active catalyst is sensitive to oxidation by air, which can deactivate it.[14] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Benzyl Bromide: Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Workup: Once the reaction is complete, quench carefully by slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: In a reaction vessel, combine the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Addition of Reagents: Add this compound (1.0 eq.) and a degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[7][8]
Visualizations
Caption: Workflow for the Williamson Ether Synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. wiserpub.com [wiserpub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-(Trifluoromethoxy)benzyl bromide
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of 2-(Trifluoromethoxy)benzyl bromide, focusing on its moisture sensitivity and related handling challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical reagent used in organic synthesis.[1] Its primary application is as a building block for introducing the 2-(trifluoromethoxy)benzyl group into molecules. This is particularly valuable in pharmaceutical and agrochemical research to create novel compounds with potentially enhanced biological activity and stability.[1] It is a member of the benzyl bromide class of compounds, which are effective alkylating agents for protecting functional groups like alcohols and amines.[2]
Q2: Is this compound sensitive to moisture?
A2: Yes, this compound is classified as moisture-sensitive.[3] Like other benzyl bromides, it reacts with water, which can compromise its integrity and affect experimental outcomes.[4][5][6]
Q3: What happens if the reagent is exposed to atmospheric or residual moisture?
A3: Exposure to water leads to a hydrolysis reaction. The bromide atom is displaced by a hydroxyl group, converting the this compound into 2-(Trifluoromethoxy)benzyl alcohol. This reaction also produces hydrogen bromide (HBr) as a byproduct.[5][7][8] The generation of HBr creates an acidic environment that can potentially lead to further unwanted side reactions.
Q4: How can I identify if my this compound has been compromised by moisture?
A4: Signs of decomposition due to moisture include:
-
Fuming: The bottle may release white fumes of HBr gas upon opening.
-
Pressure Buildup: HBr is a gas, which can cause a slight pressure increase in a sealed container.
-
Appearance Change: While the pure compound is a colorless to light yellow liquid or solid, significant decomposition may lead to discoloration.[5][9]
-
Analytical Inconsistencies: An NMR spectrum of the compromised reagent will show peaks corresponding to 2-(Trifluoromethoxy)benzyl alcohol alongside the starting material.
Q5: What are the consequences of using a moisture-contaminated reagent in my experiment?
A5: Using a hydrolyzed reagent will lead to several issues:
-
Reduced Yield: As a portion of the reagent has already decomposed, there is less active material available for your desired reaction, resulting in lower product yields.
-
Side Product Formation: The primary contaminant, 2-(Trifluoromethoxy)benzyl alcohol, and the HBr byproduct can complicate the reaction. The alcohol may compete in reactions, and the acidic HBr can catalyze unintended pathways.
-
Difficult Purification: The presence of impurities like the corresponding alcohol and other side products will make the isolation and purification of your target compound more challenging.
Troubleshooting Guide
| Problem | Potential Cause (Moisture-Related) | Recommended Solution |
| Low or No Yield of Desired Product | The this compound has significantly hydrolyzed, reducing the concentration of the active reagent. | 1. Verify the integrity of the reagent using techniques like NMR or GC-MS. Look for the presence of 2-(Trifluoromethoxy)benzyl alcohol.2. If compromised, use a fresh, unopened bottle of the reagent.3. Ensure all reaction glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3][9]4. Use anhydrous solvents for the reaction. |
| Unexpected Spots on TLC / Peaks in NMR/LC-MS | The primary hydrolysis product, 2-(Trifluoromethoxy)benzyl alcohol, is present in the reaction mixture. The HBr byproduct may also have catalyzed other side reactions. | 1. Isolate and characterize the main impurity. Compare its spectral data to that of 2-(Trifluoromethoxy)benzyl alcohol.2. During workup, include a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize HBr and remove the water-soluble alcohol.[10]3. Employ rigorous purification techniques, such as column chromatography, to separate the desired product from the polar alcohol impurity. |
| Reagent Fumes or Appears Discolored Upon Opening | The reagent has been exposed to moisture, leading to the formation of HBr gas (fumes) and potential degradation products (discoloration).[11] | 1. Handle the material in a well-ventilated chemical fume hood with appropriate PPE.[12]2. The reagent is likely unsuitable for reactions sensitive to stoichiometry or acidic conditions.3. Consider purifying the reagent by distillation if possible, but it may not be stable at high temperatures.[11] For most applications, acquiring fresh material is the most reliable solution. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 198649-68-2 | [1][13] |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | [5][9] |
| Density | ~1.571 - 1.594 g/cm³ at 20-25 °C | [14] |
| Solubility | Insoluble in water; Soluble in common organic solvents (ether, toluene, dichloromethane) | [2][14][15] |
| Key Hazard | Moisture Sensitive, Lachrymator (causes tears), Corrosive | [5][9] |
Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidants and bases.[4][16] Keep the container tightly sealed.[9] For long-term storage, keeping the reagent under an inert atmosphere (Nitrogen or Argon) is recommended.[3]
-
Dispensing: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][17]
-
Inert Atmosphere: To dispense the liquid, use a dry syringe or cannula technique under a positive pressure of an inert gas (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the bottle.
-
Sealing: After dispensing, securely reseal the container, preferably with paraffin film around the cap for extra protection against moisture ingress, and return it to the designated storage location.
Protocol 2: General Procedure for Aqueous Workup
This protocol is designed to safely quench a reaction and remove hydrolysis-related impurities.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add the reaction mixture to a separate flask containing an ice-water mixture or a saturated aqueous solution of a mild quenching agent like ammonium chloride.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[10][18]
-
Neutralization Wash: Combine the organic layers and wash them sequentially with:
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified.[10][18]
Visualizations
Caption: Hydrolysis of this compound.
Caption: Safe handling workflow to prevent moisture exposure.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Page loading... [guidechem.com]
- 11. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. Page loading... [guidechem.com]
- 14. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 15. chembk.com [chembk.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethoxy)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Free-Radical Bromination of 2-(Trifluoromethoxy)toluene: This method involves the reaction of 2-(Trifluoromethoxy)toluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This is a common approach for benzylic brominations.
-
Conversion of 2-(Trifluoromethoxy)benzyl alcohol: This synthetic route involves the treatment of 2-(Trifluoromethoxy)benzyl alcohol with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), to replace the hydroxyl group with a bromine atom.[1]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route:
-
From 2-(Trifluoromethoxy)toluene (Radical Bromination):
-
Dibrominated byproduct: 2-(Trifluoromethoxy)benzylidene bromide can form if the reaction is not carefully controlled.
-
Ring-brominated isomers: Electrophilic aromatic substitution can occur, leading to bromination on the aromatic ring instead of the benzylic position. The trifluoromethoxy group is ortho-para directing, but steric hindrance from the substituent at position 2 might influence the substitution pattern.
-
Unreacted starting material: Incomplete reaction will leave residual 2-(Trifluoromethoxy)toluene.
-
Oxidation products: If oxygen is not excluded, small amounts of 2-(trifluoromethoxy)benzaldehyde or benzoic acid could be formed.
-
-
From 2-(Trifluoromethoxy)benzyl alcohol:
-
Unreacted starting material: Incomplete conversion will result in the presence of 2-(Trifluoromethoxy)benzyl alcohol in the final product.
-
Ether byproduct: Under certain conditions, self-condensation of the starting alcohol or reaction of the product with the starting alcohol can form a dibenzyl ether.
-
Phosphorous-containing impurities: When using PBr₃, residual phosphorus-based reagents or byproducts may be present if the workup is not thorough.
-
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more detailed analysis, allowing for the identification and quantification of the starting material, product, and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Radical Bromination: Increase reaction time, temperature, or the amount of radical initiator (AIBN). Ensure efficient irradiation if using a photochemical method. - From Alcohol: Use a slight excess of the brominating agent (e.g., PBr₃). Increase reaction time or temperature as needed, while monitoring for byproduct formation. |
| Degradation of Product | This compound is a lachrymator and can be sensitive to moisture and light. Work up the reaction promptly and store the product under an inert atmosphere, protected from light. |
| Inefficient Work-up | Ensure complete extraction of the product from the aqueous phase during work-up. Use an appropriate drying agent to remove all moisture before solvent evaporation. |
| Side Reactions | See troubleshooting guides for specific byproduct formation below. |
Problem 2: Formation of Significant Amounts of Dibrominated Byproduct
| Potential Cause | Suggested Solution |
| Excess Brominating Agent | Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the reaction at the lowest effective temperature to favor mono-bromination. |
Problem 3: Presence of Ring-Brominated Isomers
| Potential Cause | Suggested Solution |
| Ionic Bromination Conditions | This is more likely to occur with elemental bromine without a radical initiator. Ensure that the reaction is performed under strict radical conditions (use of a radical initiator like AIBN or light). The use of NBS generally minimizes ring bromination. |
| Presence of Lewis Acids | Contamination with Lewis acids can catalyze electrophilic aromatic substitution. Ensure all glassware is clean and dry. |
Problem 4: Unreacted Starting Material in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Brominating Agent | Use a slight excess of the brominating agent. |
| Deactivated Radical Initiator | Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly. |
| Low Reaction Temperature or Short Reaction Time | Gradually increase the temperature or reaction time while monitoring the reaction progress. |
Quantitative Data on Byproduct Formation
| Byproduct | Favored By | Minimized By | Typical Observation |
| Dibrominated Product | - Excess brominating agent- Prolonged reaction time- High temperature | - Stoichiometric control of brominating agent- Careful reaction monitoring- Lower reaction temperature | Can be a significant byproduct if reaction is not controlled. |
| Ring-Brominated Isomers | - Presence of Lewis acids- Use of elemental bromine without radical initiation | - Use of NBS- Strict radical reaction conditions- Exclusion of light (for non-photochemical radical reactions) | Generally a minor byproduct when using NBS. |
| Unreacted Starting Material | - Insufficient brominating agent- Low temperature or short reaction time | - Slight excess of brominating agent- Optimization of reaction time and temperature | Varies depending on reaction completion. |
Experimental Protocols
Method 1: Synthesis via Radical Bromination of 2-(Trifluoromethoxy)toluene
Materials:
-
2-(Trifluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a less toxic solvent like acetonitrile or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Trifluoromethoxy)toluene in the chosen solvent.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: Synthesis from 2-(Trifluoromethoxy)benzyl alcohol
Materials:
-
2-(Trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (or another suitable inert solvent)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(Trifluoromethoxy)benzyl alcohol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (a slight excess) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for a period, then let it warm to room temperature and continue stirring until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Synthetic routes to this compound and potential byproducts.
Troubleshooting Workflow for Byproduct Identification and Mitigation
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
References
Technical Support Center: Safe Disposal of 2-(Trifluoromethoxy)benzyl Bromide Waste
This guide provides essential information for the safe handling and disposal of 2-(Trifluoromethoxy)benzyl bromide waste. Researchers, scientists, and drug development professionals should consult this resource to mitigate risks and ensure compliance with safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also a lachrymator, meaning it can cause tearing.[1][6][7] The compound is moisture-sensitive and may decompose to produce hydrogen bromide, which is also corrosive.[6][8][9]
Q2: How should I store this compound waste before disposal?
A2: Waste should be stored in a cool, dry, and well-ventilated area in a tightly closed, compatible container.[9][10][11] It is crucial to keep it away from moisture, heat, sparks, and open flames.[6][8][9][10] Store this waste separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9][12]
Q3: Can I neutralize this compound waste in the lab?
Q4: What is the correct procedure for disposing of empty containers of this compound?
A4: Empty containers retain product residue and can be dangerous.[8] They should be handled as hazardous waste and disposed of according to your institution's guidelines for hazardous waste disposal. Do not rinse them into the drain.
Q5: What personal protective equipment (PPE) is required when handling this waste?
A5: When handling this compound waste, you must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][14] All handling of this waste should be done in a certified chemical fume hood.[15]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill | Improper handling or container failure. | Evacuate the area immediately. For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and label as hazardous waste. For large spills, contact your institution's EHS department immediately.[9][10][12] Do not use combustible materials for absorption. |
| Exposure to Skin or Eyes | Inadequate PPE or accidental contact. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station. Remove contaminated clothing. Seek immediate medical attention.[8][9][13] |
| Inhalation of Vapors | Improper handling outside of a fume hood. | Move to fresh air immediately. If breathing is difficult, seek medical attention.[8][9][13] |
| Container Pressurization | Contamination with water or other incompatible materials leading to decomposition and gas (HBr) generation. | Do not open the container. Place it in a secondary container and move it to an isolated, well-ventilated area. Contact your EHS department for emergency disposal. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 198649-68-2[2][16][17] |
| Molecular Formula | C8H6BrF3O |
| Appearance | Colorless to pale yellow liquid[16] |
| Hazards | Corrosive, Lachrymator, Moisture-sensitive[1][2][3][4][5][7] |
Table 2: Incompatible Materials
| Material Class | Examples |
| Strong Oxidizing Agents | Peroxides, Nitrates[6][9][12] |
| Bases | Sodium hydroxide, Amines[9][12] |
| Alcohols | Methanol, Ethanol[9][12] |
| Metals | Corrodes steel[9] |
Experimental Protocols
Protocol 1: Standard Procedure for Collection and Segregation of this compound Waste
-
Labeling: Obtain a designated hazardous waste container from your EHS department. Clearly label it as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Segregation: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[15][18][19][20]
-
Collection: In a chemical fume hood, carefully transfer the waste into the designated container. Avoid splashing.
-
Closure: Securely close the container cap after each addition. Do not leave the container open.[11][15]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by EHS personnel.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill.
References
- 1. canbipharm.com [canbipharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2-(Trifluoromethyl)benzyl bromide CAS#: 395-44-8 [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. westliberty.edu [westliberty.edu]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 2-(Trifluoromethyl)benzyl bromide 96 395-44-8 [sigmaaldrich.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. Page loading... [guidechem.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. bucknell.edu [bucknell.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-(Trifluoromethoxy)benzyl bromide vs. 2-(Trifluoromethyl)benzyl bromide in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of medicinal chemistry and materials science, the introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. Among the most utilized fluorinated groups are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents. This guide provides a detailed comparison of the reactivity of two key building blocks, 2-(Trifluoromethoxy)benzyl bromide and 2-(Trifluoromethyl)benzyl bromide, in nucleophilic substitution reactions. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of novel compounds.
Executive Summary of Reactivity Comparison
Based on the analysis of electronic and steric effects, 2-(Trifluoromethyl)benzyl bromide is predicted to be more reactive than this compound in nucleophilic substitution reactions, particularly those proceeding via an S(_N)2 mechanism. This is primarily attributed to the smaller steric hindrance of the trifluoromethyl group compared to the trifluoromethoxy group. In reactions with significant S(_N)1 character, the difference in reactivity is expected to be less pronounced, as both substituents are strongly electron-withdrawing and would destabilize the benzylic carbocation intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 2-(Trifluoromethyl)benzyl bromide |
| CAS Number | 198649-68-2 | 395-44-8[1][2] |
| Molecular Formula | C₈H₆BrF₃O | C₈H₆BrF₃[1] |
| Molecular Weight | 255.03 g/mol | 239.04 g/mol [1] |
| Appearance | Light orange to yellow to green clear liquid | White or colorless to light yellow powder to lump to clear liquid |
| Boiling Point | Not readily available | 72 °C @ 7.5 mmHg |
| Melting Point | Not readily available | 34-35 °C[2] |
| Density | ~1.59 g/mL | 1.571 g/mL at 25 °C[1] |
Theoretical Reactivity Analysis
The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a combination of electronic and steric effects, which influence the stability of the transition states for both S(_N)1 and S(_N)2 pathways.
Electronic Effects
Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms.[3] This strong inductive effect (-I) deactivates the benzene ring and influences the electrophilicity of the benzylic carbon.
-
-OCF3 Group: The trifluoromethoxy group is characterized by a strong -I effect. While the oxygen atom possesses lone pairs that could potentially participate in resonance donation (+R), the strong pull of the three fluorine atoms significantly diminishes this effect. The net result is a strongly electron-withdrawing group.
-
-CF3 Group: The trifluoromethyl group is also a powerful electron-withdrawing group, primarily through a strong -I effect.[3]
In the context of nucleophilic substitution at the benzylic position:
-
S(_N)1 Mechanism: Both substituents would significantly destabilize the formation of a benzyl carbocation intermediate due to their electron-withdrawing nature. This makes the S(_N)1 pathway energetically unfavorable for both compounds compared to unsubstituted benzyl bromide.
-
S(_N)2 Mechanism: The electron-withdrawing nature of both groups increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Steric Effects
For ortho-substituted benzyl halides, steric hindrance plays a critical role in determining reactivity, particularly for the bimolecular S(_N)2 pathway which requires a backside attack by the nucleophile.[4]
-
This compound: The -OCF3 group is sterically more demanding than the -CF3 group due to the presence of the oxygen atom and the non-linear C-O-C bond angle, as well as the free rotation around the Ar-O bond.
-
2-(Trifluoromethyl)benzyl bromide: The -CF3 group, while not small, presents a more compact steric profile compared to the -OCF3 group.
This difference in steric bulk is expected to have a significant impact on the rate of S(_N)2 reactions. The bulkier -OCF3 group will likely hinder the approach of the nucleophile to the benzylic carbon more effectively than the -CF3 group, leading to a slower reaction rate.
Predicted Reactivity Order
Considering both electronic and steric factors, the following reactivity order in nucleophilic substitution reactions is proposed:
2-(Trifluoromethyl)benzyl bromide > this compound
This prediction is primarily based on the anticipated dominance of steric effects in the ortho position for S(_N)2 reactions. For reactions that may have some S(_N)1 character, both substrates are expected to be highly disfavored to react through this pathway.
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a competitive reaction or parallel kinetic studies can be performed. Below are generalized protocols that can be adapted for this purpose.
General Protocol for a Competitive Nucleophilic Substitution Reaction
Objective: To determine the relative reactivity of this compound and 2-(Trifluoromethyl)benzyl bromide by reacting an equimolar mixture with a limiting amount of a nucleophile.
Materials:
-
This compound
-
2-(Trifluoromethyl)benzyl bromide
-
Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 2-(Trifluoromethyl)benzyl bromide in the chosen anhydrous solvent (e.g., 20 mL).
-
Add a known amount of the internal standard.
-
Bring the solution to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
In a separate flask, prepare a solution of the nucleophile (e.g., 0.5 mmol, 0.5 equivalents relative to the total amount of benzyl bromides) in the same anhydrous solvent.
-
Add the nucleophile solution to the stirred solution of the benzyl bromides in one portion.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with water.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the relative consumption of the two benzyl bromides and the formation of the corresponding products.
-
The relative reactivity can be determined from the ratio of the products formed or the ratio of the starting materials consumed over time.
General Protocol for Kinetic Studies by ¹⁹F NMR Spectroscopy
Objective: To determine the rate constants for the nucleophilic substitution reactions of each benzyl bromide independently.
Materials:
-
This compound
-
2-(Trifluoromethyl)benzyl bromide
-
Nucleophile (e.g., a soluble salt of the nucleophile)
-
Deuterated solvent for NMR (e.g., CD₃CN, DMSO-d₆)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of the nucleophile of known concentration in the deuterated solvent.
-
In an NMR tube, dissolve a known amount of either this compound or 2-(Trifluoromethyl)benzyl bromide in a precise volume of the deuterated solvent.
-
Acquire an initial ¹⁹F NMR spectrum to determine the chemical shifts of the starting material.
-
Add a precise volume of the nucleophile stock solution to the NMR tube, quickly mix, and start recording ¹⁹F NMR spectra at regular time intervals.
-
The disappearance of the signal for the starting material and the appearance of the signal for the product can be integrated and used to calculate the concentration of each species over time.
-
The rate constant for the reaction can be determined by plotting the natural logarithm of the concentration of the starting material versus time (for a pseudo-first-order condition with a large excess of the nucleophile) or by using the appropriate integrated rate law for a second-order reaction.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
- 1. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Trifluoromethoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into aromatic systems is a widely used strategy in medicinal chemistry and materials science to modulate a molecule's electronic and pharmacokinetic properties. Understanding the positional influence of this substituent on the reactivity of benzylic halides is crucial for designing synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethoxybenzyl bromide, drawing upon established principles of physical organic chemistry and available data for structurally related compounds.
Predicted Reactivity Order
Based on the electronic properties of the trifluoromethoxy group, the expected order of reactivity for the solvolysis of trifluoromethoxybenzyl bromide isomers in a reaction proceeding via a carbocation intermediate (SN1 mechanism) is:
Para > Meta > Ortho
This prediction is rooted in the interplay of inductive and resonance effects of the -OCF3 substituent.
Electronic Effects of the Trifluoromethoxy Group:
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I). It also possesses a lone pair of electrons on the oxygen atom that can be donated to the aromatic ring through resonance (+R effect).
-
Para-position: At the para-position, both the -I and +R effects are operative. The +R effect can delocalize the positive charge of the benzylic carbocation intermediate, thus stabilizing it. While the -I effect is destabilizing, the resonance stabilization is generally more significant in SN1 reactions of benzyl systems, leading to an enhanced reaction rate compared to the meta isomer.
-
Meta-position: At the meta-position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect (-I) of the -OCF3 group dominates, destabilizing the carbocation intermediate and thus decreasing the reaction rate compared to the para isomer.
-
Ortho-position: At the ortho-position, both -I and +R effects are present. However, the close proximity of the bulky and electron-withdrawing -OCF3 group to the benzylic carbon introduces significant steric hindrance. This steric hindrance can impede solvation of the developing carbocation and the departure of the leaving group, leading to a significant decrease in the reaction rate. Additionally, the strong inductive effect at the ortho position will also contribute to destabilization.
Hammett Analysis for Predicting Reactivity
The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
For reactions involving the formation of a positive charge in the transition state, such as SN1 solvolysis of benzyl bromides, the reaction constant (ρ) is negative. A more negative ρ value indicates a greater sensitivity to the electronic effects of the substituents. For these reactions, the σ+ constants are often used as they account for through-conjugation between the substituent and the developing positive charge at the benzylic position.
While a complete set of experimentally determined σ+ values for the trifluoromethoxy group at all positions is not consistently reported, the known σp and σm values can provide insight.
Table 1: Hammett Sigma (σ) Constants for the Trifluoromethoxy Group
| Substituent Position | σp | σm |
| -OCF3 | 0.35 | 0.40 |
Data sourced from available literature. Note that σ+ values would be more appropriate for a precise correlation of SN1 reactivity.
The positive σ values confirm the electron-withdrawing nature of the trifluoromethoxy group. The slightly more positive value for σm compared to σp reflects the dominance of the inductive effect at the meta position and the partial offsetting of the inductive effect by the resonance effect at the para position.
Experimental Protocol: Measurement of Solvolysis Rates by Conductometry
To obtain the quantitative data necessary for a definitive comparison, the solvolysis rates of ortho-, meta-, and para-trifluoromethoxybenzyl bromide can be determined experimentally. A common and effective method is conductometry, which measures the change in electrical conductivity of the solution over time as the reaction proceeds to form ions.
Objective: To determine the first-order rate constants for the solvolysis of ortho-, meta-, and para-trifluoromethoxybenzyl bromide in a given solvent system (e.g., 80% ethanol/20% water) at a constant temperature.
Materials:
-
Ortho-trifluoromethoxybenzyl bromide
-
Meta-trifluoromethoxybenzyl bromide
-
Para-trifluoromethoxybenzyl bromide
-
Solvent (e.g., 80% ethanol/20% water)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Data acquisition system (optional, but recommended)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the trifluoromethoxybenzyl bromide isomer in the chosen solvent system (e.g., 1 x 10⁻³ M).
-
Temperature Equilibration: Place the reaction vessel containing the solvent in the constant temperature water bath and allow it to equilibrate.
-
Initiation of Reaction: Inject a small, known volume of a stock solution of the benzyl bromide isomer into the solvent with vigorous stirring to initiate the solvolysis reaction.
-
Conductivity Measurement: Immediately begin monitoring the conductivity of the solution at regular time intervals. The conductivity will increase as the bromide ion (Br⁻) is formed.
-
Data Collection: Record the conductivity as a function of time until the reaction is complete (i.e., the conductivity reaches a stable maximum).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot will be equal to -k.
Diagram 1: Experimental Workflow for Conductometric Rate Measurement
A Comparative Guide to the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups in Sₙ2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the context of bimolecular nucleophilic substitution (Sₙ2) reactions. While both moieties are potent electron-withdrawing groups crucial in medicinal chemistry and materials science for modulating molecular properties, their specific influence on Sₙ2 reaction kinetics is a subject of considerable interest. This document summarizes their electronic characteristics, discusses their anticipated impact on Sₙ2 transition states, and presents available, albeit limited, quantitative data.
Electronic Properties of -OCF₃ and -CF₃ Groups
Both the trifluoromethoxy and trifluoromethyl groups are characterized by their strong electron-withdrawing nature, primarily due to the high electronegativity of fluorine atoms. This property significantly influences the electron density of the molecule to which they are attached.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. This effect polarizes the C-F bonds, drawing electron density away from the rest of the molecule.
The trifluoromethoxy group (-OCF₃) also exhibits a strong inductive (-I) effect. However, the presence of the oxygen atom introduces a competing, albeit weak, resonance effect (+R) where the oxygen lone pairs can donate electron density. Despite this, the overall electronic effect of the -OCF₃ group is strongly electron-withdrawing.
Impact on Sₙ2 Reaction Pathways
In an Sₙ2 reaction, a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The reaction rate is sensitive to the electronic properties of the substrate. For benzylic systems, where the substituent is on the aromatic ring, electronic effects can be transmitted to the reaction center.
Electron-withdrawing substituents on a benzyl halide are generally expected to slow down an Sₙ2 reaction. This is because they destabilize the transition state, which has a developing negative charge on the leaving group and a partial positive charge on the central carbon atom. By withdrawing electron density, these substituents can intensify the partial positive charge on the benzylic carbon, but more significantly, they can destabilize the electron-rich, five-coordinate transition state.
dot
Caption: General workflow of an Sₙ2 reaction on a substituted benzylic system.
Quantitative Data and Experimental Observations
A computational study on nucleophilic substitutions on benzyl bromides provides calculated activation parameters for a para-CF₃ substituted system. While this study did not include a para-OCF₃ analogue for direct comparison, the data for the trifluoromethyl-substituted compound can serve as a benchmark.
Table 1: Calculated Activation Parameters for the Sₙ2 Reaction of p-CF₃-benzyl bromide with Br⁻
| Parameter | Value |
| ΔG‡ (kcal/mol) | 24.1 |
| ΔH‡ (kcal/mol) | 16.8 |
| ΔS‡ (cal/mol·K) | -24.5 |
Source: Computational study on nucleophilic substitutions on benzyl bromides.
In a separate study investigating the Sₙ2 reaction of para- and meta-substituted benzylamines with benzyl bromide, electron-withdrawing groups, including -CF₃, were found to decrease the reaction rate.[1] This aligns with the theoretical expectation that such groups destabilize the Sₙ2 transition state.
dot
Caption: Logical relationship of substituent electronic effects on Sₙ2 reaction rates.
Experimental Protocols
As direct comparative experimental data is lacking, a generalized protocol for a kinetic study to compare the Sₙ2 reaction rates of para-trifluoromethoxy-benzyl bromide and para-trifluoromethyl-benzyl bromide with a nucleophile (e.g., iodide) is provided below.
Objective: To determine and compare the second-order rate constants for the Sₙ2 reaction of p-OCF₃-benzyl bromide and p-CF₃-benzyl bromide with sodium iodide in acetone.
Materials:
-
p-Trifluoromethoxy-benzyl bromide
-
p-Trifluoromethyl-benzyl bromide
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standard volumetric flasks and pipettes
-
Constant temperature bath
-
Conductivity meter or UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of p-OCF₃-benzyl bromide, p-CF₃-benzyl bromide, and sodium iodide in anhydrous acetone.
-
-
Kinetic Runs:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25°C) in the constant temperature bath.
-
Initiate the reaction by mixing equal volumes of the benzyl bromide solution and the sodium iodide solution in a reaction vessel maintained at the constant temperature.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Conductivity: Measuring the change in conductivity as the ionic reactant (NaI) is consumed and a non-ionic product is formed.
-
Spectrophotometry: Following the disappearance of a reactant or the appearance of a product if they have a suitable chromophore.
-
-
Record data at regular time intervals until the reaction is at least 70% complete.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Calculate the rate constants for both the p-OCF₃ and p-CF₃ substituted substrates.
-
Compare the obtained rate constants to determine the relative electronic effects of the two substituents on the Sₙ2 reaction rate.
-
Conclusion
Both the trifluoromethoxy and trifluoromethyl groups are potent electron-withdrawing substituents that are expected to decelerate Sₙ2 reactions in benzylic systems by destabilizing the electron-rich transition state. While direct experimental comparisons are currently unavailable, existing data for -CF₃ substituted systems support this hypothesis.[1] Further kinetic studies directly comparing the two groups are necessary to provide a definitive quantitative assessment of their relative electronic effects in Sₙ2 reactions. Such studies would be invaluable for the rational design of molecules with tailored reactivity in pharmaceutical and materials science applications.
References
A Comparative Analysis of Benzyl Protecting Groups with Electron-Withdrawing Substituents
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The benzyl (Bn) group is a widely employed protecting group for hydroxyl and other functional groups due to its general stability and ease of removal by catalytic hydrogenolysis. However, the reactivity of the benzyl group can be finely tuned by the introduction of substituents on the aromatic ring. This guide provides a comparative study of benzyl protecting groups bearing electron-w-ithdrawing substituents, such as nitro, cyano, and halo groups, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, performance, and applications, supported by experimental data.
The Impact of Electron-Withdrawing Substituents
Electron-withdrawing groups on the benzyl moiety influence its stability and cleavage conditions. Generally, these substituents destabilize the benzylic carbocation intermediate that can form during acidic cleavage, thus increasing their stability towards acidic conditions compared to the unsubstituted benzyl group. Conversely, they can facilitate alternative deprotection strategies, such as reductive or photolytic methods, and in some cases, alter the conditions required for catalytic hydrogenolysis. This tunable reactivity allows for orthogonal protection strategies in the synthesis of complex molecules with multiple functional groups.
Comparative Performance Data
The following tables summarize the performance of various benzyl protecting groups with electron-withdrawing substituents in terms of their stability under different conditions and the efficiency of their removal.
Table 1: Stability of Substituted Benzyl Ethers Under Various Conditions
| Protecting Group | Substituent | Conditions | Stability | Reference |
| Benzyl (Bn) | H | Strong Acids (e.g., HBr, BCl₃) | Labile | [1] |
| Strong Bases (e.g., NaH, KOH) | Stable | [1] | ||
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | [2] | ||
| Oxidative (DDQ) | Slow Cleavage | [3] | ||
| p-Nitrobenzyl (pNB) | p-NO₂ | Strong Acids (TFA, HF) | Stable | [1] |
| 20% aq. NaOH in Methanol (75 °C) | Labile | [1] | ||
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | |||
| p-Cyanobenzyl (pCNB) | p-CN | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | |
| p-Chlorobenzyl (pClB) | p-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile |
Table 2: Deprotection Yields of Substituted Benzyl Ethers
| Protecting Group | Substrate Type | Deprotection Method | Yield (%) | Reference |
| p-Nitrobenzyl (pNB) | Oxindole | 20% aq. NaOH in Methanol, 75 °C, 1.5 h | 63 | [1] |
| p-Nitrobenzyl (pNB) | Amide | 20% aq. NaOH in Methanol, 75 °C | Moderate | [1] |
| p-Nitrobenzyl (pNB) | Ether | 20% aq. NaOH in Methanol, 75 °C | Moderate | [1] |
| Benzyl (Bn) | Carbohydrate | Visible light, DDQ (catalytic) | 84-96 | [3] |
| p-Methoxybenzyl (PMB) | Various Alcohols | Electrochemical | up to 93 | [4] |
Experimental Protocols
Detailed methodologies for the protection of alcohols with substituted benzyl groups and their subsequent deprotection are crucial for reproducible results.
Protocol 1: Protection of a Primary Alcohol with p-Nitrobenzyl Bromide
Objective: To protect a primary hydroxyl group as a p-nitrobenzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
p-Nitrobenzyl bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired p-nitrobenzyl ether.
Protocol 2: Deprotection of a p-Nitrobenzyl Ether using Aqueous Sodium Hydroxide[1]
Objective: To cleave a p-nitrobenzyl ether protecting group.
Materials:
-
p-Nitrobenzyl protected compound (1.0 eq)
-
20% aqueous sodium hydroxide (NaOH) solution
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the p-nitrobenzyl protected compound in methanol.
-
Add 20% aqueous NaOH solution.
-
Heat the reaction mixture to 75 °C and stir for the time indicated by reaction monitoring (e.g., 1.5 hours for an oxindole substrate).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected compound.[1]
Protocol 3: General Procedure for Catalytic Hydrogenolysis of Benzyl Ethers
Objective: To cleave a benzyl or substituted benzyl ether via catalytic hydrogenolysis.
Materials:
-
Benzyl protected compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl protected compound in MeOH or EtOAc in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Visualizing Orthogonal Deprotection Strategies
The distinct stability of benzyl ethers with different electronic substituents allows for their selective removal in the presence of one another, a concept known as orthogonal deprotection. The following diagram illustrates a logical workflow for the sequential deprotection of a molecule containing a p-methoxybenzyl (PMB) ether (electron-donating), a standard benzyl (Bn) ether, and a p-nitrobenzyl (pNB) ether (electron-withdrawing).
Caption: Orthogonal deprotection workflow for PMB, Bn, and pNB ethers.
Conclusion
Benzyl protecting groups with electron-withdrawing substituents offer a valuable toolkit for chemists to fine-tune their synthetic strategies. The increased stability of these groups to acidic conditions, coupled with the availability of specific deprotection methods, enhances their utility in complex molecule synthesis. The p-nitrobenzyl group, in particular, is well-documented and provides a robust protecting group that can be removed under conditions orthogonal to many other protecting groups. While direct comparative data for a full range of electron-withdrawing substituted benzyl groups remains an area for further systematic investigation, the available information clearly demonstrates their potential for enabling selective transformations in modern organic synthesis. The choice of a specific substituted benzyl protecting group will ultimately depend on the overall synthetic plan, the nature of the substrate, and the compatibility with other functional groups present in the molecule.
References
A Comparative Analysis of 2-(Trifluoromethoxy)benzyl bromide and Other Benzylic Halides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. Benzylic halides are a cornerstone of this chemical toolbox, prized for their reactivity in nucleophilic substitution reactions. This guide provides an in-depth comparison of 2-(trifluoromethoxy)benzyl bromide with other commonly employed benzylic halides, focusing on the influence of the substituent on reactivity and reaction mechanism. This analysis is supported by established principles of physical organic chemistry and representative experimental data.
The Role of Substituents in Benzylic Halide Reactivity
The reactivity of a benzylic halide is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents can exert profound electronic effects, either donating or withdrawing electron density, which in turn stabilizes or destabilizes the transition states of nucleophilic substitution reactions. These reactions primarily proceed through two distinct mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which proceeds via a concerted backside attack by the nucleophile.
The trifluoromethoxy (-OCF(_3)) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) and a weaker resonance effect (+R). This electronic profile significantly influences the reactivity of the benzylic position.
Comparative Reactivity: A Quantitative Perspective
While direct, side-by-side kinetic data for the solvolysis of this compound is not readily available in the literature, we can confidently predict its reactivity relative to other substituted benzylic halides based on the principles of linear free-energy relationships, such as the Hammett equation. The Hammett equation (
log(k/k0)=σρ
) quantitatively relates the rate constant (k) of a reaction to the electronic properties of a substituent (characterized by the substituent constant, (\sigma)) and the sensitivity of the reaction to these effects (the reaction constant, (\rho)).
Electron-withdrawing groups, like the trifluoromethoxy group, have positive (\sigma) values and are known to disfavor the formation of a positive charge at the benzylic position. This has a pronounced effect on the S(_N)1 pathway, which proceeds through a carbocation intermediate. Conversely, the S(_N)2 transition state, which has a buildup of negative charge, is less destabilized or can even be slightly stabilized by electron-withdrawing groups.
Below is a table summarizing the expected relative rates of solvolysis (a common measure of reactivity in nucleophilic substitution) for a series of substituted benzyl bromides in a polar protic solvent system like 80% ethanol/water. The data for benzyl bromide and 2-(trifluoromethyl)benzyl bromide are included for direct comparison.
| Benzylic Halide | Substituent | Substituent Effect | Expected Relative Solvolysis Rate (S(_N)1) | Favored Mechanism |
| Benzyl Bromide | -H | Neutral | 1 | S(_N)1 / S(_N)2 |
| 2-(Trifluoromethyl)benzyl bromide | 2-CF(_3) | Strong Electron-Withdrawing (Inductive) | << 1 | Primarily S(_N)2 |
| This compound | 2-OCF(_3) | Strong Electron-Withdrawing (Inductive) | << 1 | Primarily S(_N)2 |
| 4-Methoxybenzyl bromide | 4-OCH(_3) | Strong Electron-Donating (Resonance) | >> 1 | Primarily S(_N)1 |
| 4-Nitrobenzyl bromide | 4-NO(_2) | Strong Electron-Withdrawing (Inductive & Resonance) | <<< 1 | Primarily S(_N)2 |
Note: The relative rates are qualitative predictions based on established electronic effects of the substituents.
The strongly electron-withdrawing nature of the 2-trifluoromethoxy group is expected to significantly retard the rate of any reaction proceeding through an S(_N)1 mechanism due to the destabilization of the incipient benzylic carbocation. Its reactivity will be comparable to, or even slightly lower than, that of 2-(trifluoromethyl)benzyl bromide. Consequently, nucleophilic substitution reactions involving this compound will strongly favor the S(_N)2 pathway. This is in stark contrast to benzyl bromides bearing electron-donating groups, such as 4-methoxybenzyl bromide, which readily undergo S(_N)1 reactions due to the stabilization of the carbocation intermediate.
Experimental Protocols
To empirically determine the relative reactivity of these benzylic halides, a competitive kinetic study can be performed. The following protocol outlines a general procedure for monitoring the solvolysis of benzyl bromides in an ethanol-water mixture using a conductometric method.
Protocol: Comparative Solvolysis of Benzylic Bromides by Conductometry
Objective: To determine the first-order rate constants for the solvolysis of this compound, benzyl bromide, and other substituted benzyl bromides in 80% (v/v) ethanol-water at a constant temperature.
Materials:
-
This compound
-
Benzyl bromide
-
2-(Trifluoromethyl)benzyl bromide
-
4-Methoxybenzyl bromide
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% (v/v) ethanol-water by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a volumetric flask. Allow the solution to equilibrate to room temperature and mix thoroughly.
-
Stock Solution Preparation: Prepare 0.01 M stock solutions of each benzylic halide in the 80% ethanol-water solvent.
-
Kinetic Run: a. Place a known volume (e.g., 50 mL) of the 80% ethanol-water solvent into a reaction vessel equipped with a magnetic stirrer and the conductivity probe. b. Equilibrate the reaction vessel in the constant temperature water bath (e.g., 25.0 ± 0.1 °C). c. Once the temperature is stable, initiate the reaction by injecting a small, precise volume (e.g., 0.1 mL) of the benzylic halide stock solution into the solvent with vigorous stirring. d. Start the stopwatch simultaneously with the injection. e. Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds for fast reactions, or every 5-10 minutes for slower reactions) until the conductivity reading remains constant, indicating the completion of the reaction.
-
Data Analysis: a. The rate of reaction is proportional to the rate of formation of HBr, which increases the conductivity of the solution. b. The first-order rate constant (k) can be determined by plotting ln(C(_\infty) - C(t)) versus time (t), where C(\infty) is the conductivity at infinite time (reaction completion) and C(_t) is the conductivity at time t. The slope of this plot will be -k. c. Compare the determined rate constants for each of the benzylic halides to establish their relative reactivities.
Visualization of Reaction Pathways
The choice between the S(_N)1 and S(_N)2 pathway for a benzylic halide is a function of several factors, including the electronic nature of the ring substituents, the strength of the nucleophile, and the solvent polarity. The following diagram illustrates this decision-making process.
Caption: Factors influencing SN1 vs. SN2 pathways in benzylic halides.
Conclusion
This compound is a valuable synthetic building block, particularly when a deactivated benzylic halide that favors the S(_N)2 pathway is required. The potent electron-withdrawing nature of the 2-OCF(_3) group significantly retards S(_N)1 reactivity by destabilizing the benzylic carbocation intermediate. This makes it a predictable and selective reagent for introducing the 2-(trifluoromethoxy)benzyl moiety into molecules via a bimolecular substitution mechanism. In contrast, benzylic halides with electron-donating substituents are more prone to S(_N)1 reactions, which can sometimes lead to side reactions such as rearrangements or elimination. For researchers in drug development and materials science, a clear understanding of these electronic effects is paramount for rational reaction design and the efficient synthesis of complex target molecules.
A Comparative Guide to Stereoselectivity in Reactions with 2-(Trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated substituents into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The trifluoromethoxy group (-OCF₃), in particular, has garnered significant attention due to its unique electronic characteristics and high lipophilicity, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 2-(Trifluoromethoxy)benzyl bromide is a key building block for incorporating this valuable moiety. Understanding its reactivity and, crucially, the stereochemical outcome of its reactions is paramount for the rational design of chiral molecules.
This guide provides a comparative analysis of the stereoselectivity of reactions involving this compound and other substituted benzyl bromides. We will explore two powerful and widely used methods for asymmetric carbon-carbon bond formation: Asymmetric Phase-Transfer Catalysis and Chiral Auxiliary-Mediated Alkylation. By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the optimal synthetic strategy for their specific needs.
Asymmetric Phase-Transfer Catalytic Alkylation of a Glycine Schiff Base
Asymmetric Phase-Transfer Catalysis (PTC) is a powerful and operationally simple method for the enantioselective synthesis of α-amino acids. The reaction involves the alkylation of a glycine Schiff base enolate with an electrophile, such as a substituted benzyl bromide, in a biphasic system. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids.
Experimental Protocol: Asymmetric PTC Alkylation
A mixture of tert-butyl 2-((diphenylmethylene)amino)acetate (0.148 g, 0.5 mmol) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 10 mol%) in toluene (5 mL) is treated with the substituted benzyl bromide (1.1 eq). To this is added a 50% aqueous solution of potassium hydroxide (20 eq) at a specified temperature (e.g., 10 °C). The reaction mixture is stirred vigorously for a specified time (e.g., 18 hours). Upon completion, water (5 mL) is added, and the organic layer is separated, washed, dried, and concentrated. The product is then purified by chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
Comparative Performance of Substituted Benzyl Bromides
The electronic nature of the substituent on the benzyl bromide can influence both the reaction rate and the enantioselectivity of the PTC alkylation.
| Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzyl bromide | High | >99 | [1] |
| 4-Methoxybenzyl bromide | High | High | Data for similar reactions suggest high ee. |
| 4-Nitrobenzyl bromide | High | High | Data for similar reactions suggest high ee. |
| This compound | Predicted: High | Predicted: High | - |
Note on this compound: While specific experimental data for the asymmetric PTC alkylation of this substrate was not found in the reviewed literature, predictions can be made based on its electronic properties. The 2-(trifluoromethoxy) group is strongly electron-withdrawing and sterically demanding. In PTC alkylations, the transition state involves a close association of the enolate, the electrophile, and the chiral catalyst. The steric bulk at the ortho position may influence the approach of the electrophile to the enolate-catalyst complex, potentially impacting the enantioselectivity. The strong electron-withdrawing nature is expected to enhance the reactivity of the benzyl bromide towards nucleophilic attack. High enantioselectivity is still anticipated, as the steric and electronic factors of the catalyst are the primary drivers of stereochemical control.
Caption: Workflow for Asymmetric Phase-Transfer Catalytic Alkylation.
Chiral Auxiliary-Mediated Alkylation
An alternative and highly reliable method for stereoselective alkylation is the use of a chiral auxiliary. Evans' oxazolidinone auxiliaries are a classic example, providing a robust platform for the diastereoselective alkylation of enolates. The chiral auxiliary is first acylated, then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance provided by the substituent on the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
Experimental Protocol: Evans' Asymmetric Alkylation
An N-acyloxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone) is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is added to generate the Z-enolate. The substituted benzyl bromide is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is purified. The diastereomeric ratio is determined, typically by NMR or chromatography. The chiral auxiliary can then be cleaved to yield the desired chiral carboxylic acid derivative.[2]
Comparative Performance of Substituted Benzyl Bromides in Evans' Alkylation
| Electrophile | Diastereomeric Excess (de, %) | Reference |
| Benzyl bromide | >98 | [2] |
| 4-Methoxybenzyl bromide | >98 | Data for similar reactions suggest high de. |
| 4-Nitrobenzyl bromide | >98 | Data for similar reactions suggest high de. |
| This compound | Predicted: >95 | - |
Note on this compound: In Evans' alkylation, the stereoselectivity is primarily dictated by the conformation of the chiral enolate, which is influenced by the chelation of the metal cation and the steric bulk of the auxiliary's substituent. The nature of the electrophile generally has a smaller impact on the diastereoselectivity, provided it is reactive enough. The electron-withdrawing 2-(trifluoromethoxy) group will increase the reactivity of the benzyl bromide. The steric bulk at the ortho position might slightly slow down the reaction rate compared to less hindered benzyl bromides, but high diastereoselectivity is still expected as the facial bias of the enolate remains the dominant controlling factor.
Caption: Reaction pathway for Evans' Asymmetric Alkylation.
Conclusion
Both Asymmetric Phase-Transfer Catalysis and Chiral Auxiliary-Mediated Alkylation are highly effective methods for the stereoselective synthesis of chiral molecules using substituted benzyl bromides.
-
Asymmetric PTC offers the advantage of being a catalytic method, which is often more atom-economical and cost-effective. It generally provides high enantioselectivities for a range of benzyl bromides.
-
Evans' Asymmetric Alkylation , while stoichiometric in the chiral source, is a robust and predictable method that consistently delivers very high levels of diastereoselectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the desired final product.
For reactions involving This compound , both methods are predicted to proceed with high levels of stereocontrol. The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the reactivity of the bromide, while the steric bulk at the ortho position may have a minor influence on the reaction rate but is not expected to significantly compromise the stereoselectivity. Experimental validation is recommended to determine the optimal conditions and to confirm these predictions. This guide serves as a foundational resource for researchers embarking on the stereoselective synthesis of molecules containing the valuable 2-(trifluoromethoxy)benzyl moiety.
References
A Comparative Guide to the Reaction Kinetics of 2-(Trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 2-(Trifluoromethoxy)benzyl bromide. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide establishes a framework for understanding its reactivity by comparing it with other substituted benzyl bromide derivatives. The experimental data and principles presented here offer valuable insights for designing and interpreting kinetic experiments involving this compound and similar compounds.
Introduction to the Reactivity of Benzyl Bromides
Benzyl bromides are versatile reagents in organic synthesis, valued for their ability to introduce a benzyl group to a variety of nucleophiles. Their reactivity is significantly influenced by the nature of substituents on the aromatic ring. The benzylic carbon is susceptible to nucleophilic attack, and the reaction can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the substrate structure, nucleophile, solvent, and temperature.
The trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties. It is strongly electron-withdrawing inductively, yet it can act as a weak resonance donor. This dual nature can lead to complex effects on reaction rates and mechanisms, making a detailed kinetic analysis essential for its effective use in synthesis and drug development.
Comparative Kinetic Data
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C
| Substituent (X) in X-C₆H₄CH₂Cl | k (s⁻¹) | Relative Rate |
| 4-OCH₃ | 1.5 x 10⁻³ | 46.9 |
| 4-CH₃ | 1.6 x 10⁻⁴ | 5.0 |
| H | 3.2 x 10⁻⁵ | 1.0 |
| 4-Cl | 2.5 x 10⁻⁵ | 0.78 |
| 3-Cl | 1.3 x 10⁻⁵ | 0.41 |
| 3-NO₂ | 4.5 x 10⁻⁷ | 0.014 |
| 4-NO₂ | 3.8 x 10⁻⁷ | 0.012 |
| 2-OCF₃ | Data Not Available | - |
Data extracted from a study on the solvolysis of substituted benzyl chlorides and is intended to show relative trends.
Discussion of Expected Reactivity of this compound:
The 2-(Trifluoromethoxy) substituent is expected to have a significant impact on the reactivity of the benzyl bromide. The strong electron-withdrawing inductive effect (-I) of the -OCF₃ group should decrease the electron density at the benzylic carbon, making it more electrophilic and potentially accelerating the rate of an SN2 reaction with a strong nucleophile. However, this same inductive effect would destabilize the developing positive charge in an SN1 transition state and the resulting carbocation, thus slowing down an SN1 reaction. The ortho position of the substituent may also introduce steric hindrance, which could disfavor an SN2 pathway. The weak resonance donation (+R) from the oxygen lone pairs might slightly counteract the inductive effect, but the overall influence is expected to be dominated by the strong electron withdrawal. Therefore, it is predicted that this compound will be less reactive than unsubstituted benzyl bromide in SN1 reactions and may show comparable or slightly enhanced reactivity in SN2 reactions, depending on the steric hindrance and the nature of the nucleophile.
Experimental Protocols
A generalized methodology for conducting kinetic studies on the reactions of benzyl bromides is provided below. This protocol can be adapted for this compound.
Objective: To determine the rate constant for the reaction of a substituted benzyl bromide with a nucleophile.
Materials:
-
This compound (or other substituted benzyl bromide)
-
Nucleophile (e.g., sodium azide, potassium iodide, aniline)
-
Solvent (e.g., acetone, acetonitrile, ethanol)
-
Thermostatted water bath or reaction block
-
Volumetric flasks, pipettes, and syringes
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, GC, or conductivity meter)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the benzyl bromide of a known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same solvent.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions to the desired reaction temperature in the thermostatted bath.
-
Initiate the reaction by rapidly mixing known volumes of the pre-heated solutions in a reaction vessel.
-
Start monitoring the reaction progress immediately.
-
-
Monitoring the Reaction:
-
The method of monitoring will depend on the specific reaction. Common techniques include:
-
Spectrophotometry: If a reactant or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be followed over time.
-
Chromatography (HPLC or GC): Aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched (e.g., by dilution with a cold solvent), and the concentrations of reactants and/or products determined by chromatography.
-
Conductivity: If the reaction produces or consumes ions, the change in the conductivity of the solution can be monitored.
-
-
-
Data Analysis:
-
The concentration of the reactant or product is plotted against time.
-
The data is then fitted to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant (k).
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways for nucleophilic substitution on benzyl bromides and a general workflow for kinetic analysis.
Caption: SN2 mechanism for the reaction of this compound.
Caption: SN1 mechanism for the reaction of this compound.
Caption: General experimental workflow for kinetic analysis.
Conclusion
This guide provides a comparative framework for understanding the kinetic behavior of this compound. While direct experimental data for this specific compound remains elusive in the surveyed literature, by analyzing the reactivity of analogous substituted benzyl halides, we can make informed predictions about its behavior in nucleophilic substitution reactions. The provided experimental protocol offers a starting point for researchers to determine the precise kinetic parameters for their specific reaction conditions. The unique electronic properties of the trifluoromethoxy group warrant further investigation to fully elucidate its impact on reaction mechanisms and rates, which will be invaluable for its application in the synthesis of novel pharmaceuticals and advanced materials.
Unraveling the Reaction Mechanisms of 2-(Trifluoromethoxy)benzyl bromide: A Computational and Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of building blocks like 2-(Trifluoromethoxy)benzyl bromide is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the competing reaction mechanisms for this versatile reagent, supported by computational insights and experimental data from analogous systems.
The presence of the trifluoromethoxy group at the ortho position of benzyl bromide significantly influences its reactivity. This strong electron-withdrawing group modulates the electronic properties of the benzylic carbon, thereby affecting the kinetics and thermodynamics of nucleophilic substitution and other potential reaction pathways. This analysis delves into the nuances of Sɴ1, Sɴ2, and radical-mediated reactions of this compound, offering a predictive framework for its behavior in various chemical environments.
Computational Analysis of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the transition states and intermediates that govern a chemical reaction. For substituted benzyl bromides, the primary mechanistic question revolves around the competition between the unimolecular Sɴ1 and bimolecular Sɴ2 pathways.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the stability of potential intermediates and transition states. In an Sɴ1 reaction, the rate-determining step is the formation of a carbocation. For this compound, the electron-withdrawing -OCF₃ group would destabilize the resulting benzylic carbocation, thereby increasing the activation energy and disfavoring the Sɴ1 pathway.
Conversely, in an Sɴ2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step, passing through a trigonal bipyramidal transition state. The electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Therefore, the Sɴ2 mechanism is generally expected to be the more favorable pathway for this compound, especially with strong nucleophiles.
Beyond nucleophilic substitution, the possibility of radical-mediated reactions exists, particularly under photoredox catalysis conditions. The benzylic C-Br bond can undergo homolytic cleavage to form a resonance-stabilized benzylic radical.
The Efficacy of 2-(Trifluoromethoxy)benzyl bromide in the Synthesis of Known Active Pharmaceutical Ingredients: A Comparative Guide
In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated moieties into active pharmaceutical ingredients (APIs) is a widely recognized approach to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated building blocks, 2-(trifluoromethoxy)benzyl bromide emerges as a versatile reagent for introducing the trifluoromethoxybenzyl group into molecular scaffolds. This guide provides a comparative analysis of the potential efficacy of this compound in the synthesis of known APIs by examining established synthetic routes and proposing analogous pathways utilizing this reagent.
Comparative Synthesis of a Key Pharmaceutical Intermediate
To illustrate the potential application and comparative efficacy of this compound, we will examine the synthesis of a key intermediate for a widely used class of drugs. For this purpose, we will focus on a hypothetical intermediate analogous to those used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin. The established synthesis of a key chiral amine intermediate for Sitagliptin often involves the asymmetric hydrogenation of an enamine derived from a trifluorophenyl-substituted ketone.
An alternative hypothetical route can be envisioned where this compound is utilized to introduce the side chain via nucleophilic substitution. This allows for a direct comparison of synthetic strategies.
Table 1: Comparison of Synthetic Routes for a Chiral Amine Intermediate
| Step | Established Route: Asymmetric Hydrogenation | Hypothetical Route: Using this compound |
| Key Reagents | Trifluoromethylated ketone, Chiral catalyst (e.g., Rh-based), H₂ | Chiral amine nucleophile, this compound, Base |
| Key Transformation | Asymmetric reduction of enamine | Nucleophilic substitution (N-alkylation) |
| Reported/Expected Yield | High (often >90% ee) | Variable, dependent on substrate and conditions |
| Advantages | High enantioselectivity, well-established | Potentially fewer steps, readily available starting materials |
| Disadvantages | Use of expensive heavy metal catalysts | Potential for racemization, requires optimization |
Experimental Protocols
Protocol 1: Established Synthesis of a Chiral Amine via Asymmetric Hydrogenation (Adapted from literature)
A solution of the β-ketoamide precursor in an appropriate solvent (e.g., methanol) is charged into a high-pressure reactor. A chiral rhodium-based catalyst, such as a Rh(I)/Josiphos complex, is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (e.g., 100 psig) and heated. The reaction is monitored by techniques such as HPLC until completion. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield the desired chiral amine with high enantiomeric excess.[2][3]
Protocol 2: Hypothetical Synthesis using this compound
To a stirred solution of a chiral amine nucleophile (e.g., a protected amino acid derivative) in a polar aprotic solvent such as dimethylformamide (DMF), a non-nucleophilic base (e.g., diisopropylethylamine) is added. This compound is then added dropwise at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-benzylated product.
Logical Workflow for API Synthesis Comparison
The following diagram illustrates the logical workflow for comparing the efficacy of a novel reagent like this compound against established synthetic methods for a given API.
Caption: Logical workflow for comparing synthetic routes.
Signaling Pathway of a Target API: DPP-4 Inhibition
To provide context for the importance of synthesizing molecules like Sitagliptin, the following diagram illustrates the signaling pathway of DPP-4 inhibitors. These drugs work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Caption: Signaling pathway of DPP-4 inhibitors.
Conclusion
While direct, published evidence for the use of this compound in the synthesis of the specific APIs discussed is limited, its structural similarity to other reagents used in established syntheses suggests its potential as a valuable building block. The trifluoromethoxy group is known to confer desirable properties to drug candidates, making reagents that can introduce this moiety of high interest to medicinal chemists.[1] The hypothetical synthetic route presented provides a framework for researchers to explore the utility of this compound. Further experimental investigation is warranted to fully elucidate its efficacy in terms of reaction yields, stereoselectivity, and overall process efficiency compared to existing methods.
References
Safety Operating Guide
Safe Disposal of 2-(Trifluoromethoxy)benzyl bromide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethoxy)benzyl bromide, a corrosive and lachrymatory chemical. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Proper disposal of this compound begins with understanding its hazards. This compound is classified as a corrosive liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is also a lachrymator, meaning it can induce tearing.[2] Due to its chemical properties as a halogenated organic compound, specific waste management protocols must be followed.[3]
Key Safety and Handling Information
Safe handling is paramount when working with this hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2] If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK) should be used.[1]
Storage and Incompatibility: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is sensitive to moisture and light.[4] Keep it segregated from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound and related compounds.
| Parameter | Value | Compound | Source |
| Flash Point | 83 °C (181.4 °F) - closed cup | 2-(Trifluoromethyl)benzyl bromide | |
| Permissible Exposure Limit (PEL) - OSHA | 3 ppm (8-hour TWA) | Hydrogen Bromide | [6] |
| Recommended Exposure Limit (REL) - NIOSH | 3 ppm (Ceiling) | Hydrogen Bromide | [6] |
| Threshold Limit Value (TLV) - ACGIH | 3 ppm (Ceiling) | Hydrogen Bromide* | [6] |
| Neutralized Aqueous Waste pH for Drain Disposal | 5.5 - 9.0 | General Corrosive Waste | [7] |
*Hydrogen bromide is a potential decomposition product of benzyl bromides.
Disposal Workflow
The proper disposal of this compound follows a strict workflow to ensure safety and compliance. The primary principle is that this chemical must be treated as hazardous waste and handled by a licensed disposal company.[6] In-lab treatment of the bulk chemical is not recommended.
Protocol for Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
Objective: To safely decontaminate empty containers of this compound for proper disposal.
Materials:
-
Empty this compound container
-
5% aqueous sodium hydroxide or soda ash solution[8]
-
Appropriate solvent for rinsing (e.g., acetone or ethanol)
-
Waste container for halogenated organic rinsate
-
Water (preferably deionized)
-
pH paper or meter
Procedure:
-
Initial Rinse:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that is miscible with this compound.
-
Collect all rinsate in a designated "Halogenated Organic Waste" container for disposal by a licensed company.[9]
-
-
Neutralization Rinse:
-
Carefully add a 5% aqueous sodium hydroxide or soda ash solution to the container, filling it to about 10% of its volume.[8]
-
Cap the container and swirl gently to ensure the entire inner surface is coated.
-
Allow the container to sit for at least 24 hours to ensure complete neutralization of any remaining residue.
-
-
Aqueous Rinse:
-
Dispose of the neutralization solution in accordance with your institution's guidelines for corrosive waste. This may involve neutralization to a pH between 5.5 and 9.5 before drain disposal with copious amounts of water.[7]
-
Triple-rinse the container with water.
-
-
Final Disposal:
-
Once decontaminated, deface the original label on the container.
-
The container can now be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.
-
Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[6][8] Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[8] Do not use water to clean up the spill as it may react with the compound.[6]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. westliberty.edu [westliberty.edu]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 2-(Trifluoromethoxy)benzyl bromide
This document provides immediate, essential safety and logistical information for handling 2-(Trifluoromethoxy)benzyl bromide, tailored for researchers, scientists, and professionals in drug development. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a corrosive substance. It causes severe skin burns and eye damage and is a lachrymator, meaning it can cause tearing.[1][2][3]
Signal Word: Danger[1][2][4][5][6]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fumes/gas/mist/vapors/spray.[1][2][4][7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7][8]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2][4][5][7][8]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][4][5][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4][5][8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid | [5][7] |
| Boiling Point | 82 - 84 °C (13 hPa) | |
| Density | 1.594 g/cm³ (25 °C) | |
| Flash Point | 181.4 °F / 83 °C (closed cup) |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles, Face shield | Ensure eye bath is readily accessible.[7] |
| Hands | Impermeable gloves | Check for proper condition before each use.[1][2] |
| Respiratory | Self-contained breathing apparatus (SCBA) or appropriate respirator | SCBA must be available for emergencies.[7] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[9][10] |
| Skin/Body | Impermeable protective clothing, Protective boots | To prevent any skin contact.[4][7] |
Handling and Storage
Handling:
-
Avoid direct contact with the substance.[7]
-
Ensure sufficient ventilation in the handling area.[7]
-
Use in a well-ventilated area or outdoors.[5]
-
Wash hands and face thoroughly after handling.[5]
-
Immediately change contaminated clothing.[11]
Storage:
-
Store in a cool, well-ventilated area.[7]
-
This substance is light and moisture sensitive; store under Argon and away from water.[7]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Remove all contaminated clothing and footwear immediately.[7] Drench the affected skin with running water for at least 10-15 minutes.[5][7] Seek immediate medical attention.[5] |
| Eye Contact | Immediately bathe the eye with running water for at least 15 minutes.[5][7] Remove contact lenses if present and easy to do.[4] Seek specialist medical examination.[7] |
| Ingestion | Wash out the mouth with water.[7] Do NOT induce vomiting.[4][5][7] Give one cup of water to drink every 10 minutes.[7] Seek immediate medical attention.[4][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[4][5] |
Spill and Disposal Management
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[9]
-
Don PPE: Wear the appropriate personal protective equipment as detailed in the PPE section.[12]
-
Contain the Spill: Prevent the spill from spreading and entering drains.[4]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][8]
-
Collect and Store: Carefully collect the absorbed material into a closable, labeled container for disposal.[7]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Waste: Dispose of the container and its contents as hazardous waste in accordance with local, state, and federal regulations.[5][7]
Disposal Plan:
-
Dispose of this chemical and its container as hazardous waste.[7]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Observe all federal, state, and local environmental regulations.[7]
Visual Workflow for Spill Management
The following diagram illustrates the step-by-step workflow for managing a spill of this compound.
Caption: Workflow for handling a spill of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
